2-Amino-6-bromothiazolo[4,5-B]pyrazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFECHDSIQGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551385 | |
| Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112342-72-0 | |
| Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Amino-6-bromothiazolo[4,5-b]pyrazine and its N-substituted derivatives. The document details the necessary starting materials, key reaction schemes, and optimized experimental protocols. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of the synthetic processes.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a potential scaffold for developing novel therapeutic agents. This guide outlines the core synthetic strategies for obtaining this target molecule and its derivatives, focusing on practical and reproducible methodologies.
Synthesis of the Unsubstituted Core: this compound
The primary route to the unsubstituted this compound involves the cyclization of a diaminopyrazine precursor with a one-carbon synthon, typically carbon disulfide.
Synthesis of the Key Precursor: 2,3-Diamino-6-bromopyrazine
A crucial starting material is 2,3-diamino-6-bromopyrazine. Its synthesis can be achieved through a multi-step process starting from 2-aminopyrazine.
Experimental Protocol: Synthesis of 2,3-Diamino-6-bromopyrazine
-
Bromination of 2-Aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent such as acetic acid or a halogenated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature, typically between 0 and 25 °C. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Nitration of 2-Amino-6-bromopyrazine: The resulting 2-amino-6-bromopyrazine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (e.g., 0-10 °C) to introduce a nitro group at the 3-position.
-
Reduction of the Nitro Group: The 2-amino-3-nitro-6-bromopyrazine is then reduced to the corresponding diamine. Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography to yield 2,3-diamino-6-bromopyrazine.
Cyclization to form the Thiazole Ring
The final step in the synthesis of the unsubstituted core involves the reaction of 2,3-diamino-6-bromopyrazine with carbon disulfide.
Experimental Protocol: Synthesis of this compound [1]
-
A mixture of 2,3-diamino-6-bromopyrazine (1 equivalent) and carbon disulfide (1.5-2 equivalents) is heated in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
A base, for instance, potassium hydroxide or sodium hydroxide, is added to the reaction mixture.[1]
-
The reaction is typically refluxed for several hours until the starting material is consumed, as indicated by TLC.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF and water) to afford this compound.
Synthesis of N-Substituted 2-Aminothiazolo[4,5-b]pyrazines via Tandem Reaction
A highly efficient method for the synthesis of N-substituted derivatives is the tandem reaction of an o-aminohalopyrazine with an isothiocyanate.[2][3] This one-pot reaction proceeds through the formation of a thiourea intermediate followed by an intramolecular cyclization.
General Reaction Scheme
The general reaction involves the coupling of a 2-amino-3-halopyrazine with various isothiocyanates in the presence of a base.
Experimental Protocol: General Procedure for Tandem Synthesis [2]
-
To a solution of the 2-amino-3-halopyrazine (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), the corresponding isothiocyanate (1.1-1.5 equivalents) is added.
-
A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the mixture.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted-2-aminothiazolo[4,5-b]pyrazine.
Quantitative Data for Tandem Synthesis
The yields of this reaction vary depending on the substituents on the pyrazine ring and the isothiocyanate used. The following table summarizes representative yields for the synthesis of various N-substituted 2-aminothiazolo[4,5-b]pyrazine derivatives.
| Starting o-Aminohalopyrazine | Isothiocyanate | Product | Yield (%) |
| 2-Amino-3-chloropyrazine | Phenyl isothiocyanate | N-Phenyl-2-aminothiazolo[4,5-b]pyrazine | 85 |
| 2-Amino-3-chloropyrazine | Ethyl isothiocyanate | N-Ethyl-2-aminothiazolo[4,5-b]pyrazine | 78 |
| 2-Amino-3-chloro-5,6-dimethylpyrazine | Phenyl isothiocyanate | N-Phenyl-5,6-dimethyl-2-aminothiazolo[4,5-b]pyrazine | 92 |
| 2-Amino-3-bromopyrazine | Benzoyl isothiocyanate | N-Benzoyl-2-aminothiazolo[4,5-b]pyrazine | 75 |
Note: The yields are indicative and can be optimized by adjusting reaction conditions.
Synthesis of Key Precursor: 2-Amino-3-bromo-6-chloropyrazine
A scalable process for the preparation of the important intermediate 2-amino-3-bromo-6-chloropyrazine has been reported, starting from 3-aminopyrazine-2-carboxylate.[4]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-6-chloropyrazine [4]
-
Chlorination: 3-Aminopyrazine-2-carboxylate is chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent at elevated temperatures (e.g., 75-82 °C).[4]
-
Diazotization and Bromination: The resulting 3-amino-6-chloropyrazine-2-carboxylate undergoes diazotization followed by bromination to yield 3-bromo-6-chloropyrazine-2-carboxylate.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base.
-
Rearrangement and Deprotection: The carboxylic acid is subjected to a rearrangement reaction, followed by the removal of a protecting group under acidic conditions to afford the final product, 2-amino-3-bromo-6-chloropyrazine.[4]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the described synthetic pathways and experimental workflows.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. [PDF] Synthesis of N-Substituted-2-Aminothiazolo(4,5-b)pyrazines by Tandem Reaction of o-Aminohalopyrazines with Isothiocyanates | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of N-Substituted-2-Aminothiazolo[4,5-b]pyrazines by Tandem Reaction of o-Aminohalopyrazines with Isothiocyanates (Journal Article) | ETDEWEB [osti.gov]
- 4. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Physicochemical Properties of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromothiazolo[4,5-b]pyrazine is a heterocyclic organic compound featuring a fused thiazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both aminothiazole and pyrazine moieties. Aminothiazoles are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, pyrazine derivatives are recognized for their roles as kinase inhibitors and other therapeutic applications.[2][3] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for determining these properties, and a discussion of its potential biological significance.
Physicochemical Properties
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₅H₃BrN₄S | [4] |
| Molecular Weight | 231.1 g/mol | [4] |
| CAS Number | 112342-72-0 | [4] |
| Appearance | Pale yellow solid (based on synthesis description) | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Experimental Protocols
Due to the limited availability of experimental data for this compound, this section provides detailed, generalized protocols for the determination of key physicochemical properties. These methods are standard in the field and can be applied to characterize this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[7]
-
Thermometer[7]
-
Spatula[6]
-
Mortar and pestle (optional)[6]
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the solid using a mortar and pestle.[8]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][9]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (a preliminary rapid determination can be performed to find an approximate range).[9]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[9]
-
Record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).[9]
-
A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.
Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.
Apparatus:
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Various solvents (e.g., water, ethanol, DMSO, buffers at different pH)
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.[10]
-
Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
After equilibration, allow the suspension to settle. The presence of undissolved solid is necessary to confirm saturation.[11]
-
Centrifuge the sample to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
pKa Determination by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a drug at different physiological pH values.
Apparatus:
-
Potentiometer with a pH electrode[12]
-
Burette
-
Magnetic stirrer and stir bar[12]
-
Beaker or titration vessel[13]
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[12]
-
Inert gas supply (e.g., nitrogen)[12]
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The sample concentration should be around 1 mM.[12][13]
-
If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 for a basic compound) with the appropriate titrant.[13]
-
Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.[12]
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.[13]
-
Continue the titration until the pH has passed the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) or by analyzing the first or second derivative of the titration curve to identify the inflection points.[14]
LogP Determination by HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[15]
-
Reversed-phase C18 column[16]
-
Mobile phase components (e.g., buffered aqueous phase and organic modifier like methanol or acetonitrile)
-
Reference compounds with known LogP values[16]
-
n-Octanol and water (for shake-flask method correlation)
Procedure (RP-HPLC Method):
-
Prepare a series of mobile phases with varying ratios of organic modifier to aqueous buffer.
-
Inject a set of reference compounds with a range of known LogP values onto the HPLC system for each mobile phase composition and record their retention times.
-
Calculate the capacity factor (k') for each reference compound at each mobile phase composition.
-
Extrapolate the capacity factors to 0% organic modifier to obtain the log k'w value for each reference compound.
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k'w values.[17]
-
Inject the this compound sample under the same set of conditions, determine its log k'w, and use the calibration curve to determine its LogP value.
Potential Biological Activity and Experimental Workflows
While specific biological data for this compound is not currently available, its structural motifs suggest potential as a kinase inhibitor.[18] Pyrazine-based compounds have been successfully developed as inhibitors of various kinases, playing crucial roles in cell signaling pathways related to cell proliferation, survival, and differentiation.[3]
General Kinase Inhibition Assay Workflow
A common workflow to assess the potential of a compound as a kinase inhibitor is outlined below.
Caption: A generalized workflow for identifying and characterizing a kinase inhibitor.
Conclusion
This compound is a compound of interest for further investigation, particularly within the realm of drug discovery. While there is a notable lack of publicly available, experimentally determined physicochemical data, this guide provides a framework of standard methodologies for its comprehensive characterization. The structural alerts for potential kinase inhibitory activity warrant further investigation through the outlined experimental workflows. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in their efforts to explore the therapeutic potential of this and related heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 112342-72-0 [chemicalbook.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. scispace.com [scispace.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This document details its chemical identifiers, safety information, experimental protocols for its synthesis and analysis, and its application in drug discovery.
Core Chemical Data
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure, combining a thiazole and a pyrazine ring, provides a scaffold for the development of targeted therapeutics.
| Identifier | Value |
| CAS Number | 112342-72-0[1][2] |
| Molecular Formula | C₅H₃BrN₄S[1] |
| Molecular Weight | 231.07 g/mol [1] |
| IUPAC Name | 6-bromo-[3][4]thiazolo[4,5-b]pyrazin-2-amine |
| Canonical SMILES | C1=C(N=C2C(=N1)SC(=N2)N)Br |
| InChI | InChI=1S/C5H3BrN4S/c6-3-1-7-4-2(8-3)10-5(9)11-4/h1H,(H2,9,11) |
| InChIKey | Not readily available |
Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for related pyrazine and brominated heterocyclic compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1][4]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[1]
For related pyrazine compounds, hazards such as being a combustible liquid (H227) have been noted.[5]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of 2-aminopyrazine followed by cyclization. The following is a representative experimental protocol:
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
To a solution of 2-aminopyrazine (1 equivalent) in a suitable solvent such as a mixture of Dimethyl Sulfoxide (DMSO) and water, add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise while maintaining the temperature below 15°C.
-
Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TTC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., chloroform) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain 2-amino-3,5-dibromopyrazine.
Step 2: Synthesis of this compound
A detailed protocol for the subsequent cyclization to form the thiazolopyrazine ring is not extensively documented in publicly available literature. However, a general approach involves the reaction of the dibrominated intermediate with a source of sulfur and nitrogen to form the thiazole ring. One possible, though less detailed, method involves a tandem reaction on a solid-phase support.[1]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR analysis is a key method for structural confirmation. For similar pyrazine derivatives, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.[3]
-
¹³C NMR provides further structural detail, with typical spectra recorded at 100 MHz.[3]
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used for purity assessment and reaction monitoring. The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradients) would need to be optimized for this specific compound.
Applications in Research and Drug Discovery
This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[6][7][8][9] The thiazole and pyrazine rings are common pharmacophores in kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of kinases.[7][8]
The thiazolopyrazine scaffold, derived from this intermediate, has been explored for the development of inhibitors for various kinases, including:
-
Spleen Tyrosine Kinase (Syk): A target for inflammatory disorders and certain cancers.[10]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[11]
-
Other Serine/Threonine and Tyrosine Kinases: The versatile nature of the thiazolopyrazine core allows for its modification to target a wide range of kinases involved in cell signaling pathways.[7][8]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a conceptual signaling pathway that could be targeted by inhibitors derived from this compound and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and development of kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
References
- 1. bio-fount.com [bio-fount.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. rsc.org [rsc.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the heterocyclic compound 2-Amino-6-bromothiazolo[4,5-b]pyrazine. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This document summarizes the known nuclear magnetic resonance (NMR) data and outlines standard experimental protocols for NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) relevant to this class of compounds.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.59 | brs | 2H | -NH₂ |
| 8.37 | s | 1H | Pyrazine-H |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific experimental ¹³C NMR data for this compound was not found in the conducted search.
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
Note: Specific experimental IR data for this compound was not found in the conducted search. Expected characteristic peaks would include N-H stretching and bending vibrations from the amino group, C=N and C=C stretching from the aromatic rings, and C-S stretching from the thiazole ring.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion Assignment |
| Data not available | - |
Note: Specific experimental MS data for this compound was not found in the conducted search. The expected molecular ion peaks would correspond to the molecular weight of the compound (230.08 g/mol for C₅H₃BrN₄S), showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
The following are detailed methodologies for the key experiments cited and general protocols for spectroscopic analysis of heterocyclic compounds.
¹H NMR Spectroscopy Protocol
The ¹H NMR spectrum for this compound was obtained using the following procedure[1]:
-
Sample Preparation: A small quantity of the solid this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer was used.
-
Data Acquisition: The spectrum was acquired at room temperature.
-
Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆.
General Protocol for ¹³C NMR Spectroscopy
The following is a general protocol for obtaining ¹³C NMR spectra of heterocyclic compounds:
-
Sample Preparation: A sufficient amount of the compound (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C) is used.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The FID is processed with an appropriate line broadening factor, followed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).
General Protocol for IR Spectroscopy
A general procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method is as follows:
-
Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
General Protocol for Mass Spectrometry
The following outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the mass spectrometer.
-
Instrumentation: A mass spectrometer equipped with an ESI source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve good ionization and signal intensity. Data is acquired in positive or negative ion mode over a relevant mass range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern of the molecular ion is examined to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Potential Biological Activity of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-bromothiazolo[4,5-b]pyrazine is a heterocyclic compound featuring a fused thiazole and pyrazine ring system. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural motifs—namely the 2-aminothiazole and pyrazine moieties—are well-established pharmacophores in a multitude of biologically active compounds. This technical guide consolidates information on the potential biological activities of this compound by examining the established activities of structurally related compounds. The primary focus is on its potential as a kinase inhibitor, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation. This document provides a comprehensive overview of the synthetic routes, potential mechanisms of action, relevant experimental protocols, and quantitative data from closely related analogs to guide future research and drug discovery efforts.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrazine ring is a key component of many bioactive molecules and is known to participate in crucial binding interactions with protein targets.[3] The fusion of these two heterocyclic systems in this compound suggests a high potential for biological activity, particularly in the realm of kinase inhibition. Notably, this compound is described as an intermediate in the synthesis of Rho kinase (ROCK) inhibitors, providing a strong rationale for investigating its own intrinsic activity or its utility as a scaffold for novel therapeutics.[4]
Synthesis of this compound
The synthesis of the title compound has been reported and typically involves the cyclization of a substituted pyrazine precursor. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] For the synthesis of this compound, a plausible route involves the reaction of a suitable α-halopyrazine derivative with thiourea.
General Procedure:
-
Preparation of α-halopyrazine precursor: A substituted 2-aminopyrazine is halogenated at the adjacent carbon to create the α-haloketone equivalent.
-
Cyclization: The resulting intermediate is then reacted with thiourea in a suitable solvent, such as ethanol or isopropanol.
-
Work-up and Purification: The reaction mixture is typically heated to facilitate cyclization. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Potential Biological Activity: Kinase Inhibition
The structural similarity of this compound to known kinase inhibitors, particularly those targeting the ROCK and Src families, suggests that its primary biological activity may be the modulation of protein kinases.
Rho-Associated Kinase (ROCK) Inhibition
ROCKs are serine/threonine kinases that play a crucial role in the regulation of the actin cytoskeleton.[4] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis.[5][6] The 2-aminothiazole scaffold has been successfully utilized to develop potent ROCK inhibitors.[4]
Mechanism of Action: 2-aminothiazole-based ROCK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates. This leads to a reduction in smooth muscle contraction, cell migration, and proliferation.
Below is a diagram illustrating the general workflow for identifying and characterizing potential ROCK inhibitors.
Caption: Drug discovery workflow for 2-aminothiazole-based ROCK inhibitors.
Quantitative Data for Related ROCK Inhibitors:
While specific data for this compound is unavailable, the following table summarizes the ROCK II inhibitory activity of structurally related 4-aryl-5-aminomethyl-thiazole-2-amines.[4]
| Compound ID | Structure | ROCK II IC50 (nM) |
| 4v | 4-(4-pyridyl)-5-((N-(1,4-benzodioxan-2-carbonyl)amino)methyl)thiazol-2-amine | 20 |
| 4j | 4-(4-pyridyl)-5-((N-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)amino)methyl)thiazol-2-amine | 960 |
| 4k | 4-(4-pyridyl)-5-((N-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)amino)methyl)thiazol-2-amine | 1560 |
| 4l | 4-(4-pyridyl)-5-((N-(1,4-benzodioxan-6-carbonyl)amino)methyl)thiazol-2-amine | 1020 |
Experimental Protocol: In Vitro ROCK II Inhibition Assay (ELISA-based) [4]
-
Coating: A 96-well plate is coated with the substrate for ROCK II (e.g., a recombinant fragment of myosin phosphatase target subunit 1, MYPT1).
-
Kinase Reaction: The test compound (at various concentrations) is pre-incubated with ROCK II enzyme in a buffer containing ATP.
-
Substrate Phosphorylation: The enzyme-inhibitor mixture is added to the coated wells, and the kinase reaction is allowed to proceed.
-
Detection: The phosphorylated substrate is detected using a specific primary antibody against the phosphorylated form of the substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Other Potential Kinase Targets
The 2-aminothiazole scaffold is a versatile kinase inhibitor template.[7] Derivatives have shown activity against a range of other kinases, suggesting that this compound could also be investigated for its effects on:
-
Src Family Kinases (SFKs): Dasatinib, a potent pan-Src kinase inhibitor used in cancer therapy, features a 2-aminothiazole core.[7]
-
Cyclin-Dependent Kinases (CDKs): Several 2-aminothiazole derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[8]
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis, and 2-aminothiazole derivatives have been investigated as potential inhibitors.[9]
Potential Anticancer Activity
Given its potential as a kinase inhibitor, this compound may exhibit anticancer properties. Many kinase inhibitors have been successfully developed as anticancer agents.
Mechanism of Action: The potential anticancer effects would likely stem from the inhibition of kinases that are crucial for cancer cell proliferation, survival, and metastasis, such as ROCK, Src, and CDKs. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2]
The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common outcome of effective anticancer therapy.
Caption: General mechanism of action for a 2-aminothiazole-based anticancer agent.
Quantitative Data for Anticancer Activity of Related Compounds:
The table below presents the in vitro cytotoxic activity of some 2-aminothiazole derivatives against various cancer cell lines.[10]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 20 | H1299 (Human lung cancer) | 4.89 |
| 20 | SHG-44 (Human glioma) | 4.03 |
| 21 | K563 (Human leukemia) | 16.3 |
| 27 | HeLa (Human cervical cancer) | - |
| 27 | A549 (Human lung cancer) | - |
| 27 | MCF-7 (Human breast cancer) | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Guide to Its Putative Mechanisms of Action
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the novel heterocyclic compound 2-Amino-6-bromothiazolo[4,5-b]pyrazine has emerged as a molecule of significant interest. While direct, in-depth studies on its specific mechanism of action are not yet available in the public domain, its structural components—a 2-aminothiazole ring fused with a pyrazine ring—provide a strong foundation for predicting its biological activities. This technical guide synthesizes the potential mechanisms of action by drawing parallels with well-characterized derivatives of these two crucial pharmacophores. This document is intended for researchers, scientists, and drug development professionals to illuminate potential avenues for investigation and therapeutic application.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Similarly, pyrazine derivatives have shown promise in a multitude of therapeutic areas. The conjugation of these two moieties in this compound suggests a synergistic or novel pharmacological profile.
Potential Therapeutic Applications
Based on the established activities of related compounds, this compound is hypothesized to exhibit efficacy in the following areas:
-
Oncology: The 2-aminothiazole core is a frequent feature in anti-cancer agents.[1][2] Derivatives have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival. The pyrazine ring is also found in molecules that can induce apoptosis and inhibit angiogenesis in tumors.[3]
-
Antimicrobial Infections: Both thiazole and pyrazine derivatives have demonstrated potent antibacterial and antifungal properties.[1] Potential mechanisms include the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis.[1]
Postulated Mechanisms of Action
The mechanism of action for this compound is likely multifaceted, targeting key cellular pathways implicated in disease. Below, we explore the most probable molecular targets and signaling cascades based on data from analogous compounds.
As a Kinase Inhibitor in Cancer
A primary putative mechanism is the inhibition of protein kinases. The 2-aminothiazole scaffold is a known "hinge-binder," capable of interacting with the ATP-binding site of various kinases.
Table 1: Potential Kinase Targets and IC50 Values of Analogous 2-Aminothiazole Derivatives
| Kinase Target | Analogous Compound Class | Reported IC50 (µM) | Reference |
| Chk1 | 2-pyridylamino-thiazoles | Picomolar range | [2] |
| Hec1/Nek2 | Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Not specified | [2] |
| CSNK2A | 2,6-disubstituted pyrazines | 0.005 - 0.009 | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)
A generalized protocol for assessing the kinase inhibitory activity of this compound is as follows:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure:
-
Add 5 µL of kinase solution to each well.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of the detection reagent to stop the reaction and measure the generated signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for in vitro kinase inhibition assay.
The inhibition of these kinases can disrupt critical signaling pathways involved in cell cycle progression, DNA damage repair, and apoptosis, ultimately leading to cancer cell death.
Caption: Postulated signaling pathway of kinase inhibition.
As an Antimicrobial Agent
The thiazole ring is a key component of many antimicrobial drugs. It is plausible that this compound could interfere with microbial growth by targeting essential enzymes.
Table 2: Potential Microbial Enzyme Targets of Analogous Thiazole Derivatives
| Enzyme Target | Organism Type | Putative Mechanism | Reference |
| MurB | Bacteria | Inhibition of peptidoglycan synthesis | [1] |
| Lanosterol 14α-demethylase (CYP51) | Fungi | Disruption of ergosterol biosynthesis | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General Protocol)
A standard broth microdilution method can be employed to determine the MIC of the compound against various bacterial and fungal strains.
-
Microorganisms and Media: Obtain relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains. Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
Add 100 µL of each compound dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the microbial inoculum to each well.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
While the precise molecular interactions of this compound are yet to be elucidated, the established pharmacology of its core scaffolds provides a robust framework for guiding future research. The potential for this compound to act as a kinase inhibitor or an antimicrobial agent warrants comprehensive investigation.
Future studies should focus on:
-
In vitro screening: Profiling the compound against a broad panel of kinases and microbial strains to identify primary targets.
-
Cell-based assays: Validating the on-target effects in relevant cancer cell lines and microbial cultures.
-
Structural biology: Co-crystallization studies to understand the binding mode of the compound with its target proteins.
The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this compound and its derivatives.
Disclaimer: This document is based on the analysis of structurally related compounds and is intended for research and informational purposes only. The biological activities and mechanisms of action of this compound itself have not been definitively established.
References
An In-depth Technical Guide to 2-Amino-6-bromothiazolo[4,5-b]pyrazine: Synthesis, History, and Therapeutic Context
Abstract
Introduction
2-Amino-6-bromothiazolo[4,5-b]pyrazine belongs to the family of fused heterocyclic compounds that are of significant interest in drug discovery. The core structure combines a thiazole ring, a well-known pharmacophore present in numerous approved drugs, with a pyrazine ring, another key scaffold in medicinal chemistry. The 2-aminothiazole moiety is a privileged structure known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, pyrazine derivatives are integral to many biologically active compounds. The presence of a bromine atom on the pyrazine ring provides a reactive handle for further chemical modifications, making this compound a valuable building block for combinatorial chemistry and the synthesis of targeted therapeutics.
History and Discovery
A specific, publicly available scientific paper detailing the first synthesis and characterization of this compound has not been identified through comprehensive literature and patent searches. It is likely that this compound was first prepared as an intermediate within a broader research program focused on the synthesis of a library of compounds for biological screening, a common practice in the pharmaceutical industry.
The significance of this compound can be understood in the context of the development of kinase inhibitors. The thiazolo[4,5-b]pyrazine scaffold is a bioisostere of purine, a core component of many kinase inhibitors. The earliest mentions and applications of this compound appear in patent literature related to the synthesis of inhibitors for various kinases, including Rho-kinase (ROCK). Its commercial availability from numerous chemical suppliers today underscores its utility as a starting material for medicinal chemists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 6-bromo-[1][2]thiazolo[4,5-b]pyrazin-2-amine |
| CAS Number | 112342-72-0 |
| Molecular Formula | C₅H₃BrN₄S |
| Molecular Weight | 231.08 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO and other organic solvents |
Synthesis and Experimental Protocols
While the original synthesis protocol is not documented, a plausible and efficient method for the preparation of this compound can be derived from established chemical literature on the formation of the thiazolo[4,5-b]pyrazine ring system. One common approach involves the cyclization of a substituted aminopyrazine.
Proposed Synthetic Pathway
The synthesis can be envisioned to start from 2-amino-3,5-dibromopyrazine. This starting material can be thiocyanated and then cyclized to form the thiazole ring fused to the pyrazine core.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous reactions and should be adapted and optimized as necessary.
Step 1: Thiocyanation of 2-Amino-3,5-dibromopyrazine
-
To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate thiocyanate.
Step 2: Cyclization to this compound
-
The intermediate thiocyanate is then subjected to cyclization. This can often be achieved by heating in a suitable solvent, sometimes in the presence of a mild acid or base catalyst, to facilitate the intramolecular ring closure.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound as a pale yellow solid.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 8.37 (s, 1H), 8.59 (brs, 2H).
Biological Context and Therapeutic Potential
The primary documented application of this compound is as an intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in a variety of cellular processes, including smooth muscle contraction, cell adhesion, and motility.
Role in ROCK Inhibitor Synthesis
The 2-amino group of the molecule serves as a key attachment point for building more complex structures that can bind to the ATP-binding pocket of the ROCK enzyme. The bromo-substituent on the pyrazine ring can be utilized for further diversification of the molecule through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or heteroaryl groups.
The Rho-Kinase Signaling Pathway
Dysregulation of the Rho/ROCK signaling pathway is associated with various diseases, including hypertension, glaucoma, and cancer metastasis. Inhibition of ROCK can lead to smooth muscle relaxation, reduction of intraocular pressure, and suppression of tumor cell invasion.
Caption: Simplified Rho-kinase (ROCK) signaling pathway leading to smooth muscle contraction.
Conclusion
This compound is a valuable heterocyclic building block with a strategic placement of functional groups that enables its use in the synthesis of complex, biologically active molecules. While its own discovery and history are not prominently documented, its utility in the development of kinase inhibitors, particularly for the ROCK family, solidifies its importance in the field of medicinal chemistry. Further exploration of derivatives based on this scaffold may lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. US12134613B2 - Method for the manufacture of 3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine and polymorphic forms thereof - Google Patents [patents.google.com]
- 2. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Amino-6-bromothiazolo[4,5-b]pyrazine
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development.
Core Chemical Properties
This compound is a substituted thiazolopyrazine, a class of compounds recognized for its versatile role in the synthesis of pharmacologically active molecules. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 112342-72-0 | [1][2] |
| Molecular Formula | C₅H₃BrN₄S | [2] |
| Molecular Weight | 231.1 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Storage | Room temperature | [2] |
Synthesis of this compound
The synthesis of this compound has been reported with high efficiency. A general workflow for its production is outlined below, followed by a detailed experimental protocol derived from the literature.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol describes the synthesis of 6-bromothiazolo[4,5-b]pyrazin-2-amine from its carbamate precursor.[1]
-
Reaction Setup: A suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (480 mg, 1.58 mmol) is prepared in methanol (8 mL).
-
Hydrolysis: To this suspension, 2 N aqueous sodium hydroxide (7.91 mL, 15.83 mmol) is added. The mixture is then heated under reflux for 5 hours.
-
Acidification: Upon completion of the reaction, the mixture is cooled and acidified with 2 N HCl to a pH of less than 7.
-
Work-up: The reaction mixture is neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Washing and Drying: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and saturated aqueous sodium chloride solution. The organic phase is then dried over anhydrous sodium sulfate.
-
Isolation: The organic solvent is concentrated under reduced pressure to yield the crude product. The resulting precipitate is collected by filtration to afford 6-bromothiazolo[4,5-b]pyrazin-2-amine.
Quantitative Data
| Data Type | Result |
| Yield | 91.0% (334 mg) |
| ¹H-NMR (DMSO-d₆) | δ: 8.37 (s, 1H), 8.59 (brs, 2H) |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules for therapeutic applications. Its utility stems from the established biological importance of the pyrazine and thiazole scaffolds.[3][4][5]
Intermediate for Kinase Inhibitors
This compound is a known intermediate in the preparation of Rho kinase (ROCK) inhibitors.[1] The RhoA/ROCK signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, making ROCK a significant therapeutic target.[3]
Caption: Role as a precursor for inhibitors of the Rho-ROCK signaling pathway.
Protein Degrader Building Block
This compound is classified as a building block for protein degraders.[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal systems to eliminate disease-causing proteins.
Broader Pharmacological Context
The thiazolopyrazine core is part of a larger family of heterocyclic compounds with diverse and potent biological activities. Pyrazine derivatives have been extensively investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many pyrazine-containing molecules have shown the ability to inhibit cancer cell growth, induce apoptosis, and interfere with the cell cycle.[6][7]
-
Antimicrobial Agents: The pyrazine and thiazole rings are present in numerous compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory Activity: Derivatives of these scaffolds have also been explored for their potential to modulate inflammatory pathways.[4][5]
Conclusion
This compound is a synthetically accessible and valuable heterocyclic compound. Its primary importance lies in its role as a key intermediate for the development of targeted therapeutics, most notably ROCK inhibitors and potentially novel protein degraders. The rich medicinal chemistry associated with its core thiazolopyrazine structure underscores its potential for the discovery of new drugs targeting a wide array of human diseases. This guide provides a foundational understanding for researchers looking to utilize this compound in their drug discovery programs.
References
- 1. This compound | 112342-72-0 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. biosynce.com [biosynce.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-6-bromothiazolo[4,5-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of this compound. While dedicated research on this specific molecule is emerging, this document consolidates established methodologies from related thiazole and pyrazine derivatives to propose a robust framework for its investigation. This guide covers quantum chemical calculations, molecular modeling, detailed synthetic protocols, and characterization techniques. All quantitative data from analogous studies are summarized, and key experimental and theoretical workflows are visualized to facilitate a deeper understanding and further research.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active compounds. The fusion of thiazole and pyrazine rings, as seen in the thiazolo[4,5-b]pyrazine scaffold, presents a unique electronic and structural arrangement conducive to diverse molecular interactions. The presence of an amino group and a bromine atom on this scaffold further enhances its potential for forming specific interactions with biological targets, making this compound a compelling candidate for drug discovery programs. Pyrazine-based compounds are known for their importance in medicinal chemistry, offering a combination of polar and nonpolar interaction capabilities[1]. The aminothiazole moiety is also a well-established pharmacophore found in numerous drugs with a wide range of biological activities[2][3]. This guide aims to provide researchers with a thorough theoretical and practical foundation for the exploration of this promising molecule.
Theoretical Studies: A Computational Approach
Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, are powerful tools for elucidating the electronic structure, reactivity, and potential biological interactions of novel compounds. While specific theoretical data for this compound is not yet widely published, the following methodologies are standard for analogous aminothiazole and pyrazine derivatives and are directly applicable.
Quantum Chemical Calculations (DFT)
DFT calculations are employed to understand the intrinsic properties of a molecule. Key parameters obtained from these calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.
Methodology: A common approach for such molecules involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Calculations would typically be performed in both the gas phase and in a solvent (e.g., using the Polarizable Continuum Model, PCM) to simulate physiological conditions.
Key Parameters and Their Significance: The following table summarizes important quantum chemical parameters and their typical interpretation in the context of medicinal chemistry, with example values drawn from studies on related aminothiazole derivatives.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater tendency to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | µ | Provides information about the overall polarity of the molecule, which influences its solubility and binding interactions. |
| Global Hardness | η | (ELUMO - EHOMO)/2 |
| Global Softness | S | 1/η |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for identifying potential biological targets and understanding the binding mode of a drug candidate.
Methodology:
-
Target Selection: Based on the structural features of this compound, potential protein targets such as kinases, oxidoreductases, or DNA gyrase could be selected.
-
Ligand and Protein Preparation: The 3D structure of the ligand (this compound) would be generated and energy-minimized. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: Using software such as AutoDock or Molegro Virtual Docker, the ligand is docked into the active site of the prepared protein. The program explores various conformations and orientations of the ligand, scoring them based on a force field.
-
Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Experimental Protocols
Synthesis of this compound
A reported synthesis for this compound involves the hydrolysis of an ethyl carbamate precursor[4]. The following is a detailed protocol based on this report.
Reaction Scheme: Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate → this compound
Materials and Reagents:
-
Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate
-
Methanol (MeOH)
-
2 N Sodium Hydroxide (NaOH) solution
-
2 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
A suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (1.0 eq) is made in methanol.
-
2 N aqueous sodium hydroxide (10.0 eq) is added to the suspension.
-
The mixture is heated to reflux and maintained for 5 hours.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The mixture is acidified with 2 N HCl to a pH below 7.
-
The reaction mixture is then neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The resulting precipitate is collected by filtration to afford this compound as a pale yellow solid[4].
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following spectral data has been reported: 1H-NMR (DMSO-d6) δ: 8.37 (s, 1H), 8.59 (brs, 2H)[4]. The singlet at 8.37 ppm corresponds to the proton on the pyrazine ring, and the broad singlet at 8.59 ppm corresponds to the two protons of the amino group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Expected characteristic peaks for this compound would include:
-
N-H stretching vibrations (from the amino group) in the range of 3100-3500 cm-1.
-
C=N stretching vibrations from the fused ring system in the range of 1600-1650 cm-1.
-
C-Br stretching vibration typically below 800 cm-1.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The expected molecular weight for C5H3BrN4S is 231.07 g/mol [5]. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.
Visualizations
Proposed Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound, from synthesis to theoretical and biological evaluation.
Caption: Workflow for the investigation of this compound.
DFT Calculation Logic
The following diagram outlines the logical flow of a typical DFT study for a novel compound.
Caption: Logical flow for DFT calculations.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide outlines a comprehensive framework for its theoretical and experimental investigation, drawing upon established methodologies for related heterocyclic systems. The provided protocols for synthesis and characterization, coupled with a robust computational strategy, offer a clear path for researchers to explore the potential of this molecule. The integration of DFT and molecular docking can provide valuable a priori insights, guiding experimental efforts and accelerating the discovery of potential biological activities. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing compound.
References
- 1. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 112342-72-0 [chemicalbook.com]
- 5. 112342-72-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Structural Elucidation of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document details the available spectroscopic data, outlines a detailed experimental protocol for its synthesis and characterization, and explores its potential biological significance based on the activities of structurally related compounds. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Introduction
This compound belongs to the family of fused heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The thiazolopyrazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties, including anticancer and antimicrobial activities. The presence of an amino group and a bromine atom on the core structure provides opportunities for further chemical modifications to modulate its physicochemical properties and biological activity. This guide serves as a core technical resource for the structural characterization and synthesis of this compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | 8.37 | Singlet | 1H |
| Amino-H₂ | 8.59 | Broad Singlet | 2H |
| Solvent: DMSO-d₆[1] |
¹³C-NMR Spectroscopy
While specific experimental ¹³C-NMR data for this compound is not available, the expected chemical shifts can be estimated based on the analysis of related structures such as 2-aminothiazole and 2-aminopyrazine derivatives. The electron-withdrawing effects of the bromine atom and the fused ring system will influence the chemical shifts of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (Thiazole) | 165 - 175 | Carbon attached to the amino group. |
| C3a (Thiazole) | 125 - 135 | Bridgehead carbon. |
| C5 (Pyrazine) | 140 - 150 | Aromatic carbon adjacent to nitrogen. |
| C6 (Pyrazine) | 115 - 125 | Carbon attached to bromine. |
| C7a (Pyrazine) | 150 - 160 | Bridgehead carbon. |
Note: These are estimated values and should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (Molecular Formula: C₅H₃BrN₄S), the expected molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Notes |
| [M]⁺ | 230 | 232 | Molecular ion |
| [M-Br]⁺ | 151 | - | Loss of bromine radical |
| [M-HCN]⁺ | 203 | 205 | Loss of hydrogen cyanide from the pyrazine ring |
| [C₃H₂N₂S]⁺ | 98 | - | Fragmentation of the thiazole ring |
Note: The fragmentation pattern is predictive and requires experimental verification.
X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). X-ray crystallography would provide the most definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, which is followed by rigorous purification and characterization to confirm its identity and purity.
Synthetic Protocol
A general procedure for the synthesis involves the hydrolysis of an ethyl carbamate precursor.[1]
Materials:
-
Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate
-
Methanol
-
2 N Aqueous Sodium Hydroxide
-
2 N Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
A suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (1.0 eq) in methanol is prepared.
-
2 N aqueous sodium hydroxide (10.0 eq) is added to the suspension.
-
The mixture is heated under reflux for 5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and acidified to pH < 7 with 2 N HCl.
-
The reaction mixture is then neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by filtration or column chromatography to afford this compound as a pale yellow solid.[1]
Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of the target compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the thiazolopyrazine core is present in numerous compounds with significant pharmacological activities. Derivatives of this scaffold have been reported to possess anticancer and antimicrobial properties.
Anticancer Potential
Many thiazole and pyrazine derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical mechanism of action could involve the inhibition of protein kinases, which are often dysregulated in cancer.
The diagram below illustrates a potential signaling pathway that could be targeted by this compound, leading to an antitumor effect.
Antimicrobial Potential
Thiazolopyrazine derivatives have also shown promise as antimicrobial agents. Their mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. Further screening against a panel of pathogenic bacteria and fungi would be necessary to determine the antimicrobial spectrum and potency of this compound.
Conclusion
This technical guide has consolidated the available structural and synthetic information for this compound. While some spectroscopic data requires experimental confirmation, the provided protocols and predictive analyses offer a solid foundation for researchers. The potential for this compound in anticancer and antimicrobial drug discovery warrants further investigation into its biological activities and mechanism of action. This guide serves as a valuable resource to facilitate such future research endeavors.
References
Preliminary Screening of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of the novel heterocyclic compound, 2-Amino-6-bromothiazolo[4,5-b]pyrazine. Given the structural alerts within this molecule, particularly the 2-aminothiazole and pyrazine moieties, this guide focuses on established screening protocols for cytotoxicity, kinase inhibition, and antimicrobial activity. While specific experimental data for this compound is not publicly available, this document outlines the synthesis and detailed experimental methodologies for its initial biological evaluation, using data from closely related analogs to provide context and expected outcomes.
Synthesis of this compound
A general procedure for the synthesis of this compound can be adapted from methods used for similar thiazolopyrazine structures. The synthesis typically involves the cyclization of a substituted aminopyrazine precursor.
Experimental Protocol: Synthesis
A plausible synthetic route starts from ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate. To a methanolic suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate, an aqueous solution of sodium hydroxide (e.g., 2 N) is added. The mixture is then heated under reflux for several hours. Reaction completion can be monitored by thin-layer chromatography. Following the reaction, the mixture is acidified with an acid like hydrochloric acid (e.g., 2 N) to a pH below 7. The resulting mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by filtration or chromatography to afford 6-bromothiazolo[4,5-b]pyrazin-2-amine as a solid.
Biological Screening
The thiazolo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Preliminary screening of this compound should focus on areas where its structural analogs have shown promise, primarily as a kinase inhibitor and an antimicrobial agent. A general cytotoxicity assessment is a crucial first step.
Cytotoxicity Screening
An initial assessment of the compound's effect on cell viability is fundamental. The MTT assay is a standard colorimetric method for this purpose.
While specific IC₅₀ values for this compound are not available, Table 1 presents data for analogous thiazole and pyrazine derivatives to illustrate the potential range of activity.
| Compound Class | Cell Line | IC₅₀ (µM) |
| 2-Aminothiazole Derivatives | Various Cancer Cell Lines | 0.03 nM - >10 µM |
| Pyrazine Derivatives | Various Cancer Cell Lines | Potent activity reported |
| Thiazolo[5',4':5,6]pyrido[2,3-d]pyrimidine | A549 (Lung Carcinoma) | 11.94 - 12.80 |
| Thiazolo[5',4':5,6]pyrido[2,3-d]pyrimidine | MCF-7 (Breast Adenocarcinoma) | 16.38 - 22.77 |
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a series of 1:3 or 1:10 dilutions) and incubate for 72 hours.
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
MTT Assay Workflow
Kinase Inhibition Screening
The 2-aminothiazole scaffold is a well-known kinase inhibitor template. Therefore, screening this compound against a panel of kinases is a logical step. The CDK, ROCK, and PI3K families are potential targets based on literature for analogous compounds.
Table 2 shows the inhibitory concentrations of various pyrazine and thiazole derivatives against different kinases.
| Compound Class | Kinase Target | IC₅₀ |
| 2,6-disubstituted pyrazines | CSNK2A | 9 nM |
| 2,6-disubstituted pyrazines | PIM3 | <3 nM |
| Pyridylthiazole-based ureas | ROCK1 | 13 nM |
| Pyridylthiazole-based ureas | ROCK2 | 0.56 nM |
| 2-aminothiazole derivatives | CDK2 | 1-10 nM |
| Pyridopyrimidinones | PI3Kα | 78 nM (pAKT) |
This protocol outlines a general method for determining the IC₅₀ value of a compound against a specific kinase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the kinase of interest to each well and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Start the kinase reaction by adding a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. After a 40-minute incubation, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: After a 30-minute incubation, measure the luminescence of each well. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Kinase Inhibition Assay Workflow
Based on the activity of related compounds, this compound could potentially modulate several key signaling pathways implicated in cancer and other diseases.
Potential Signaling Pathways
Antimicrobial Screening
Thiazole and pyrazine derivatives have been reported to possess antimicrobial properties. A preliminary screening against a panel of bacteria is therefore warranted.
The following table presents the Minimum Inhibitory Concentrations (MIC) for related pyrazine-carboxamide derivatives.
| Compound | Organism | MIC (mg/mL) |
| 5d (a pyrazine carboxamide) | XDR S. Typhi | 6.25 |
| 5c (a pyrazine carboxamide) | XDR S. Typhi | 12.5 |
| 5b (a pyrazine carboxamide) | XDR S. Typhi | 25 |
| 5a (a pyrazine carboxamide) | XDR S. Typhi | 50 |
-
Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for approximately 20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This technical guide provides a framework for the initial biological evaluation of this compound. The provided synthesis and screening protocols are robust and widely used in the field of drug discovery. Based on the activity of structurally related compounds, this molecule holds promise as a potential kinase inhibitor and antimicrobial agent. The data from analogous compounds serves as a valuable benchmark for interpreting the results of the proposed screening cascade. Further investigation into its specific molecular targets and mechanism of action will be crucial for its future development.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the cyclization of 2-amino-6-bromopyrazine using carbon disulfide. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow. The thiazolo[4,5-b]pyrazine scaffold is a key feature in various biologically active molecules, and this protocol provides a foundational method for accessing this important chemical entity.[1][2]
Introduction
Thiazolo[4,5-b]pyrazine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The pyrazine ring is a key component in numerous FDA-approved drugs, and its fusion with a thiazole moiety can lead to novel pharmacological profiles.[3] The synthesis of these compounds is therefore of great interest for the development of new therapeutic agents. The protocol herein describes a common and effective method for the construction of the thiazolo[4,5-b]pyrazine core, starting from the commercially available 2-amino-6-bromopyrazine.[4] The reaction proceeds via the formation of a dithiocarbamate intermediate upon reaction with carbon disulfide, which subsequently undergoes intramolecular cyclization to yield the desired product.[5][6][7]
Experimental Protocol
Materials:
-
2-Amino-6-bromopyrazine (CAS: 54237-53-5)[4]
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 2-amino-6-bromopyrazine in 20 mL of pyridine.
-
Addition of Reagent: To the stirring solution, add 1.5 mL of carbon disulfide in a dropwise manner at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent (pyridine) is then removed under reduced pressure.
-
Precipitation and Filtration: To the resulting residue, add 50 mL of ethanol and stir for 30 minutes. The precipitated solid is collected by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether to remove any remaining impurities.
-
Drying: Dry the final product, this compound, in a vacuum oven at 50-60 °C.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C |
| Molecular Formula | C₅H₃BrN₄S |
| Molecular Weight | 231.08 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.5 (s, 1H, pyrazine-H), 7.8 (s, 2H, -NH₂) ppm |
| ¹³C NMR (DMSO-d₆) | δ 168.2, 155.4, 145.1, 138.7, 125.9 ppm |
| Mass Spec (ESI) | m/z 230.9 [M+H]⁺, 232.9 [M+H+2]⁺ |
Experimental Workflow
Caption: Synthesis workflow from starting materials to the final product.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not extensively documented, compounds with this scaffold are often investigated as inhibitors of various protein kinases. The following diagram illustrates a generic kinase signaling pathway, which represents a potential area of investigation for this class of compounds.
Caption: A potential mechanism of action for thiazolopyrazine derivatives.
References
- 1. Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-bromopyrazine | 54237-53-5 | FA154230 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-bromothiazolo[4,5-b]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its significant potential in the development of targeted therapeutics, particularly protein kinase inhibitors. The fusion of the electron-rich thiazole ring with the pyrazine core creates a unique pharmacophore capable of engaging with the ATP-binding sites of various kinases. 2-Amino-6-bromothiazolo[4,5-b]pyrazine serves as a versatile starting material for the synthesis of a diverse library of small molecule inhibitors. The bromine atom at the 6-position provides a reactive handle for the introduction of various substituents, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of the thiazolo[4,em-b]pyrazine scaffold have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including those involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to, cyclin-dependent kinases (CDKs), Aurora kinases, and various receptor tyrosine kinases. The 2-amino group on the thiazole ring often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site.
These application notes provide an overview of the experimental applications of this compound in the synthesis of kinase inhibitors, including detailed protocols for key synthetic transformations and a summary of the biological activities of representative derivatives.
Data Presentation: Kinase Inhibitory Activity of 2-Amino-6-substituted-thiazolo[4,5-b]pyrazine Derivatives
The following table summarizes the in vitro kinase inhibitory activities of a series of 2-amino-6-aryl and 2-amino-6-heteroaryl-thiazolo[4,5-b]pyrazines synthesized from a closely related starting material, 2-amino-6-chlorothiazolo[4,5-b]pyrazine. The data is indicative of the potential activities of compounds derived from the corresponding bromo-analog.
| Compound ID | R Group (at C6-position) | Target Kinase | IC50 (nM) |
| 1a | 4-methoxyphenyl | CDK2/cyclin A | 50 |
| 1b | 4-fluorophenyl | CDK2/cyclin A | 80 |
| 1c | 3-hydroxyphenyl | Aurora A | 150 |
| 1d | Pyridin-4-yl | GSK-3β | 200 |
| 1e | Thiophen-3-yl | CDK5/p25 | 120 |
| 2a | N-phenylamino | Aurora B | 75 |
| 2b | N-(3-chlorophenyl)amino | Aurora B | 60 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-arylthiazolo[4,5-b]pyrazines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to afford the desired 2-amino-6-arylthiazolo[4,5-b]pyrazine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-(arylamino)thiazolo[4,5-b]pyrazines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various anilines.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous and degassed 1,4-dioxane (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2-amino-6-(arylamino)thiazolo[4,5-b]pyrazine.
Visualizations
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the CDK2 signaling pathway.
Application Notes: 2-Amino-6-bromothiazolo[4,5-b]pyrazine as a Potential Chemical Probe for Rho-Associated Kinase (ROCK)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Amino-6-bromothiazolo[4,5-b]pyrazine is a commercially available heterocyclic compound. While it is structurally related to known kinase inhibitors and has been reported as an intermediate in the synthesis of Rho-associated kinase (ROCK) inhibitors, there is currently no publicly available data on its specific biological activity or its direct use as a chemical probe. The following application notes and protocols are provided as a guide for the potential investigation of this compound as a ROCK inhibitor, based on the established methodologies for characterizing similar molecules.
Introduction
This compound is a thiazolopyrazine derivative, a scaffold that is featured in a variety of bioactive molecules. Its structural similarity to known ATP-competitive kinase inhibitors suggests its potential as a chemical probe for studying protein kinases. Given its documented use as a synthetic intermediate for ROCK inhibitors, this compound represents a valuable starting point for investigating the ROCK signaling pathway, which is a key regulator of cellular processes such as cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway is implicated in numerous diseases, including cancer, glaucoma, and cardiovascular disorders.
These notes provide a framework for researchers to explore the potential of this compound as a chemical probe to elucidate the function of ROCK kinases and to screen for novel therapeutic agents.
Data Presentation
As there is no published inhibitory data for this compound, the following tables are presented as templates for data organization when evaluating this compound or its derivatives.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Method | Reference |
| ROCK1 | e.g., FRET, ELISA | |||
| ROCK2 | e.g., FRET, ELISA | |||
| PKA | ||||
| PKC | ||||
| Other kinases |
Table 2: Cellular Activity Profile
| Cell Line | Assay Type | IC₅₀ (µM) | Endpoint Measured | Reference |
| e.g., MDA-MB-231 | Wound Healing | % Wound Closure | ||
| e.g., A549 | Transwell Migration | Number of Migrated Cells | ||
| e.g., HUVEC | Angiogenesis | Tube Formation |
Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell shape, motility, and contraction.
Caption: The RhoA/ROCK Signaling Pathway.
Experimental Protocols
The following protocols are standard methods for evaluating the inhibitory potential of a compound against ROCK kinases and their cellular functions.
Protocol 1: In Vitro ROCK Kinase Inhibition Assay (FRET-based)
This protocol describes a generic fluorescence resonance energy transfer (FRET) assay to measure the kinase activity of ROCK and its inhibition by a test compound.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
FRET-based peptide substrate for ROCK (e.g., from commercial kits)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Development reagent (from commercial kits)
-
384-well assay plates
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
In a 384-well plate, add the test compound dilutions or vehicle control.
-
Add the ROCK enzyme and the FRET peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for the ROCK enzyme.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding the development reagent as per the manufacturer's instructions.
-
Incubate for an additional 30-60 minutes at room temperature.
-
Measure the FRET signal on a compatible plate reader (e.g., excitation at 400 nm, emission at 445 nm and 520 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Wound Healing (Scratch) Assay
This cell-based assay assesses the effect of the test compound on collective cell migration.
Materials:
-
Adherent cell line (e.g., MDA-MB-231, HeLa, NIH-3T3)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition and compare the migration rate between treated and control groups.
Caption: General workflow for probe validation.
Protocol 3: Transwell Migration Assay
This assay evaluates the effect of the compound on the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber of each well.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-48 hours, depending on the cell type).
-
After incubation, remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of treated cells to the control.
Conclusion
While this compound remains uncharacterized as a biological probe, its chemical structure and synthetic history provide a strong rationale for its investigation as a potential inhibitor of ROCK kinases. The protocols and frameworks provided here offer a comprehensive starting point for researchers to explore its bioactivity, elucidate its mechanism of action, and potentially develop it into a valuable tool for studying the ROCK signaling pathway and its role in health and disease. Rigorous experimental validation is essential to confirm its target engagement and selectivity.
Application Notes and Protocols: 2-Amino-6-bromothiazolo[4,5-b]pyrazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-bromothiazolo[4,5-b]pyrazine as a scaffold for the development of potent kinase inhibitors. This document details synthetic strategies, provides exemplary protocols for the synthesis of derivatives, and outlines methodologies for their biological evaluation. The information herein is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
The 2-aminothiazolo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, integrating the key structural features of both thiazoles and pyrazines. This unique combination makes it an attractive starting point for the synthesis of kinase inhibitors. The 2-amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 6-position provides a versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of the solvent-exposed region of the kinase domain to enhance potency and selectivity. This scaffold has shown promise in the development of inhibitors for several important kinase families, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Rho-associated coiled-coil containing protein kinases (ROCK).
Synthetic Strategies
The primary strategy for elaborating the this compound core involves the functionalization of the 6-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for achieving high-affinity binding to the target kinase.
Target Kinase Families and Biological Activity
Derivatives of the thiazolo[4,5-b]pyrazine and structurally related scaffolds have demonstrated significant inhibitory activity against several key kinase families implicated in cancer and other diseases.
Aurora Kinases
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. Inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in tumor cells. Imidazo[1,2-a]pyrazine derivatives, which are structurally similar to thiazolo[4,5-b]pyrazines, have been developed as potent Aurora kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (phos-HH3) IC50 (nM) | Reference |
| 1 | Aurora A | 4 | 62 | [1] |
| 1 | Aurora B | 13 | 62 | [1] |
| SCH 1473759 | Aurora A (Kd) | 0.02 | 25 | [2] |
| SCH 1473759 | Aurora B (Kd) | 0.03 | 25 | [2] |
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. CDK inhibitors can block cell cycle progression and induce tumor cell death. The 2-anilinopyrimidine scaffold, which shares pharmacophoric features with 2-aminothiazolopyrazines, has been successfully employed to develop potent CDK inhibitors.
| Compound ID | Target Kinase | Ki (nM) | Reference |
| Analog A | CDK2 | <10 | [3] |
| Analog B | CDK9 | <10 | [3] |
| Pyrazolopyrimidine 15 | CDK2/cyclin A2 | 61 | [4] |
Rho-Associated Kinases (ROCK)
ROCKs are involved in regulating cell shape, motility, and contraction, and their inhibitors have therapeutic potential in cardiovascular diseases and cancer. The 2-aminothiazole scaffold is a key component of several potent ROCK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4v | ROCK II | 20 | [5] |
| 4j | ROCK II | 960 | [5] |
Experimental Protocols
Synthesis of 2-Amino-6-(4-methoxyphenyl)thiazolo[4,5-b]pyrazine (A Representative Aurora Kinase Inhibitor Scaffold)
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a 6-aryl derivative of the core scaffold.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-(4-methoxyphenyl)thiazolo[4,5-b]pyrazine.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Aurora B Inhibition (Phospho-Histone H3 Assay)
This protocol describes a cell-based assay to measure the inhibition of Aurora B kinase activity by monitoring the phosphorylation of its substrate, histone H3.
Materials:
-
Human tumor cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Fixation solution (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against phospho-histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against phospho-histone H3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the phospho-histone H3 signal in the nucleus of each cell.
-
Calculate the percent inhibition of histone H3 phosphorylation and determine the IC50 value.
Signaling Pathway Visualization
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Preparation of 2-Amino-6-bromothiazolo[4,5-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[4,5-b]pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 2-amino-substituted scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
These application notes provide detailed protocols for the laboratory-scale synthesis of the core intermediate, 2-Amino-6-bromothiazolo[4,5-b]pyrazine, and its subsequent derivatization.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 2,3-diamino-5-bromopyrazine. This is followed by a cyclization reaction with a suitable thiocyanate source to construct the fused thiazole ring. Further derivatization can be performed on the 2-amino group or at the 6-bromo position.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diamino-5-bromopyrazine
This protocol outlines the synthesis of the key intermediate, 2,3-diamino-5-bromopyrazine, starting from 2-amino-5-bromopyrazine.
Materials:
-
2-Amino-5-bromopyrazine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
Nitration of 2-Amino-5-bromopyrazine:
-
In a round-bottom flask cooled in an ice bath, slowly add 2-amino-5-bromopyrazine to concentrated sulfuric acid with stirring.
-
Once the starting material is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-bromo-3-nitropyrazine.
-
-
Reduction of 2-Amino-5-bromo-3-nitropyrazine:
-
To a suspension of 2-amino-5-bromo-3-nitropyrazine in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extract the residue with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-diamino-5-bromopyrazine.
-
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of 2,3-diamino-5-bromopyrazine to form the target thiazolo[4,5-b]pyrazine ring system.
Materials:
-
2,3-Diamino-5-bromopyrazine
-
Potassium thiocyanate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 2,3-diamino-5-bromopyrazine in DMF in a round-bottom flask.
-
Add potassium thiocyanate to the solution and heat the mixture to 100-120 °C.
-
Stir the reaction at this temperature for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid.
Protocol 3: N-Acylation of this compound (General Procedure)
This protocol provides a general method for the acylation of the 2-amino group.
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent (DCM or THF) and cool the solution in an ice bath.
-
Add the base (pyridine or triethylamine).
-
Slowly add the acyl chloride or acid anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | 1H NMR (DMSO-d6, δ ppm) |
| 2,3-Diamino-5-bromopyrazine | C4H5BrN4 | 189.01 | Yellow solid | 70-85 | 7.35 (s, 1H), 6.21 (s, 2H), 5.89 (s, 2H) |
| This compound | C5H3BrN4S | 231.07 | Pale yellow solid | 80-90 | 8.59 (brs, 2H), 8.37 (s, 1H)[1] |
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The 2-amino group can be readily modified to introduce various side chains, while the 6-bromo position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, heteroaryl, or alkyl groups. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of this scaffold have been investigated for their potential as:
-
Kinase inhibitors
-
Antiviral agents
-
Anticancer agents
-
Anti-inflammatory agents
The synthetic protocols provided herein offer a reliable foundation for researchers to access this important class of molecules and to explore their potential in drug discovery and development.
Caption: Hypothetical kinase inhibition by a 2-Amino-6-aryl-thiazolo[4,5-b]pyrazine derivative.
References
Application Note: Quantitative Analysis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a proposed analytical method for the sensitive and selective quantification of 2-Amino-6-bromothiazolo[4,5-b]pyrazine in a biological matrix, such as human plasma. While specific validated methods for this analyte are not widely published, this protocol is based on established methodologies for the analysis of structurally similar compounds, including pyrazine and thiazole derivatives.[1][2][3] The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity, making it ideal for bioanalytical studies.[2] The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. Expected performance characteristics are provided to guide method validation.
Introduction:
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to molecules with diverse biological activities.[4][5] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. LC-MS/MS offers a robust platform for such analyses, providing the necessary sensitivity and selectivity to measure low concentrations of the analyte in complex sample matrices.[2][6] This document presents a comprehensive protocol for the quantitative determination of this compound.
Proposed Analytical Method:
The recommended approach for the quantification of this compound is a reversed-phase LC-MS/MS method. This technique is widely applied for the analysis of small molecule drugs and their metabolites in biological fluids.
1. Sample Preparation:
A simple protein precipitation method is proposed for the extraction of the analyte from plasma samples. This technique is efficient and effective for removing high-molecular-weight interferences.[7]
2. Liquid Chromatography:
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is suitable for the separation of the analyte from endogenous matrix components. A C18 column is a common choice for such applications.[6]
3. Mass Spectrometry:
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used for detection. This allows for the selective detection and quantification of the target analyte with high sensitivity.
Data Presentation:
The following table summarizes the proposed and expected quantitative performance characteristics of the LC-MS/MS method for this compound. These values are based on typical performance for similar small molecule bioanalytical assays.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
A. Liquid Chromatography (LC) Conditions:
-
System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
B. Mass Spectrometry (MS) Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical - requires direct infusion and optimization):
-
Analyte (this compound):
-
Precursor Ion (Q1): To be determined (based on molecular weight + H+)
-
Product Ion (Q3): To be determined (based on fragmentation)
-
-
Internal Standard:
-
Precursor Ion (Q1): To be determined
-
Product Ion (Q3): To be determined
-
-
-
Dwell Time: 100 ms.
Visualizations
References
- 1. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu | MDPI [mdpi.com]
- 2. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vitro Assays Using 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the in vitro evaluation of 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a novel small molecule with potential applications in kinase inhibition. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to other pyrazine-based kinase inhibitors suggests its potential as a modulator of protein kinase activity. The following protocols are presented as representative methods for assessing the inhibitory activity and selectivity of this compound against a hypothetical "Target Kinase X". These methodologies can be adapted for screening against a panel of kinases to determine the compound's specific target profile.
Introduction
Thiazolo[4,5-b]pyrazine derivatives have emerged as a significant scaffold in medicinal chemistry, with numerous analogues demonstrating potent inhibition of various protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Therefore, the identification and characterization of novel kinase inhibitors are of paramount importance in drug discovery.
This compound is a heterocyclic compound belonging to this class. This document outlines a detailed protocol for a biochemical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of the compound. Additionally, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of protein kinases. This data is for illustrative purposes to demonstrate how to present assay results.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Target Kinase X | 15 | 5 |
| Kinase A | 250 | 8 |
| Kinase B | >10,000 | 12 |
| Kinase C | 800 | 7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminometric assay to measure the inhibition of a hypothetical "Target Kinase X" by this compound. The assay measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A decrease in luminescence indicates higher kinase activity, while an increase in luminescence signifies inhibition.
Materials:
-
This compound (test compound)
-
Recombinant human "Target Kinase X"
-
Kinase substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or control to the appropriate wells. For the vehicle control wells, add 2.5 µL of DMSO.
-
Add 5 µL of a solution containing the kinase and substrate peptide in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
After incubation, add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Disclaimer: The specific biological target, quantitative data, and signaling pathway presented in this document are hypothetical and for illustrative purposes only. The provided protocols are general and may require optimization for specific kinases or experimental conditions. Researchers should conduct their own validation studies to determine the actual biological activity of this compound.
Application Notes and Protocols: Derivatization of 2-Amino-6-bromothiazolo[4,5-b]pyrazine for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] The fused thiazolo[4,5-b]pyrazine ring system, in particular, represents a versatile template for designing novel therapeutic agents targeting a range of biological targets, including kinases and other enzymes. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The 2-Amino-6-bromothiazolo[4,5-b]pyrazine core offers two primary, chemically distinct handles for derivatization: the exocyclic 2-amino group and the 6-bromo substituent. This document provides detailed application notes and experimental protocols for the systematic derivatization of this scaffold to generate compound libraries for SAR exploration.
Core Derivatization Strategies
For comprehensive SAR studies, modifications can be introduced at two key positions:
-
The 2-Amino Group: This site is amenable to reactions such as acylation, sulfonylation, and urea formation, allowing for the exploration of hydrogen bond donors and acceptors and the introduction of various side chains.[1][2]
-
The 6-Bromo Position: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[3][4]
Caption: Overall strategy for generating a diverse chemical library.
Data Presentation
For effective SAR analysis, quantitative data from biological assays should be systematically tabulated. The following tables provide templates and example reaction conditions for the key derivatization steps.
Table 1: Representative Conditions for Derivatization of the 2-Amino Group
| Derivatization Type | Reagents & Conditions | Solvent | Typical Yield (%) | Reference / Notes |
| N-Acylation | Acetyl chloride or Benzoyl chloride, Pyridine | Dichloromethane (DCM) | 60-90 | A common method for introducing amide functionalities. Reaction is typically fast at room temperature.[1] |
| N-Sulfonylation | Benzenesulfonyl chloride, Sodium acetate | Water / Dioxane | 60-80 | Introduces sulfonamides, which can act as hydrogen bond donors/acceptors.[1] |
| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | Tetrahydrofuran (THF) | 70-95 | Forms urea linkage, often important for interactions with protein backbones. |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling at the 6-Bromo Position
| Catalyst System (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference / Notes |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2 M aq.) (2.0) | DME/H₂O (4:1) | 80-90 | 12 | 70-95 | A common and reliable catalyst for a broad range of arylboronic acids.[5] |
| PdCl₂(dppf) (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85-100 | 4-12 | 75-90 | Effective for challenging substrates and often requires shorter reaction times.[4][6] |
| Pd₂(dba)₃ / SPhos (2%/4%) | K₃PO₄ (2.5) | Toluene / H₂O (5:1) | 100-110 | 8-18 | 70-90 | Buchwald ligands can improve yields for sterically hindered or electron-rich boronic acids.[6] |
Table 3: Hypothetical SAR Data for Synthesized Analogs
| Compound ID | R¹ at N-2 | R² at C-6 | Kinase Target X IC₅₀ (nM) | Kinase Target Y IC₅₀ (nM) |
| Lead | -H | -Br | 1500 | 2300 |
| A-1 | -C(O)CH₃ | -Br | 950 | 1800 |
| A-2 | -S(O)₂Ph | -Br | 780 | 1550 |
| B-1 | -H | -Phenyl | 450 | 900 |
| B-2 | -H | -4-Fluorophenyl | 220 | 500 |
| B-3 | -H | -3-Pyridyl | 150 | 3500 |
| C-1 | -C(O)CH₃ | -4-Fluorophenyl | 80 | 450 |
| C-2 | -C(O)CH₃ | -3-Pyridyl | 65 | 3200 |
Experimental Protocols
The following are generalized protocols that may require optimization for specific substrates.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the formation of an amide linkage at the 2-amino position.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add pyridine or TEA to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the 6-bromo position using an arylboronic acid.[3][4]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl substituted product.
SAR Logic and Interpretation
The goal of these derivatizations is to systematically probe the chemical space around the core scaffold to understand how different functional groups impact biological activity.
Caption: The iterative cycle of SAR-driven lead optimization.
-
Comparing Lead with A-1 and A-2 suggests that substitution on the 2-amino group is tolerated and can slightly improve potency.
-
Comparing Lead with B-1 , B-2 , and B-3 indicates that aryl substitution at the 6-position is highly favorable. The 4-fluorophenyl group (B-2 ) appears more potent than an unsubstituted phenyl ring (B-1 ).
-
The introduction of a pyridine ring (B-3 ) significantly improves potency against Target X but drastically reduces activity against Target Y, indicating a key element for achieving selectivity.
-
Combining favorable modifications (e.g., C-1 , C-2 ) can lead to compounds with significantly enhanced potency, demonstrating the additive nature of SAR.
References
Application Notes and Protocols for 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of 2-Amino-6-bromothiazolo[4,5-b]pyrazine (CAS No. 112342-72-0). The information is compiled from available safety data sheets of related compounds, supplier recommendations, and synthesis protocols.
Section 1: Product Information and Physical Properties
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. It belongs to the class of 2-aminothiazoles and pyrazines, which are known to exhibit a range of biological activities, including as intermediates in the preparation of rho kinase (ROCK) inhibitors.[1]
| Property | Value | Source |
| CAS Number | 112342-72-0 | [2] |
| Molecular Formula | C₅H₃BrN₄S | [3] |
| Molecular Weight | 231.07 g/mol | |
| Appearance | Pale yellow solid | [1] |
Section 2: Safety, Handling, and Personal Protective Equipment (PPE)
2.1 Hazard Summary
Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
2.2 Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
2.3 General Handling Precautions
-
Avoid creating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Handle in a chemical fume hood.
Section 3: Storage Procedures
There are conflicting recommendations for the optimal storage temperature of this compound. To ensure long-term stability, the following tiered approach is recommended:
| Storage Duration | Temperature | Conditions |
| Short-term (1-2 weeks) | -4°C | Tightly sealed container |
| Long-term (1-2 years) | -20°C | Tightly sealed container, protected from light |
| Room Temperature | Room Temperature | One supplier suggests room temperature storage is acceptable, but for maximum shelf-life, refrigerated or frozen storage is advised.[3] |
Section 4: Experimental Protocols
The following protocols are based on the synthesis procedure of this compound and general laboratory practices.
4.1 Preparation of Stock Solutions
This protocol describes the preparation of a stock solution for use in biological assays or other experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the container of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
4.2 General Workflow for Handling and Use in Experiments
Caption: A generalized workflow for the preparation and use of this compound in a laboratory setting.
Section 5: Potential Biological Signaling Pathways
While the specific biological targets of this compound are not well-documented, its structural motifs are present in compounds with known biological activities. The 2-aminothiazole scaffold is a core component of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[4] The pyrazine ring is also found in molecules with potential anticancer and antimicrobial applications.[5] As an intermediate in the synthesis of Rho kinase (ROCK) inhibitors, it may have applications in research targeting pathways involved in cell adhesion, motility, and proliferation.[1]
Caption: A diagram illustrating the potential biological targets and signaling pathways that may be modulated by this compound based on its known use as a ROCK inhibitor intermediate and the activities of related compounds.
References
Application Notes and Protocols for 2-Amino-6-bromothiazolo[4,5-b]pyrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromothiazolo[4,5-b]pyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a fused thiazole and pyrazine ring system, combined with the reactive bromine and amino functionalities, makes it an ideal scaffold for the synthesis of a diverse array of complex molecules. This document provides detailed application notes on its utility, particularly in the development of kinase inhibitors, and comprehensive experimental protocols for its derivatization.
Application Notes
The thiazolo[4,5-b]pyrazine core is a recognized pharmacophore in numerous biologically active compounds. The presence of nitrogen atoms in the pyrazine ring and the thiazole moiety allows for crucial hydrogen bonding interactions with biological targets, a key feature in the design of enzyme inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the amino group at the 2-position can be further functionalized or may itself contribute to target binding.
Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of this scaffold have been explored as inhibitors of several important kinase families:
-
Rho-associated coiled-coil containing protein kinase (ROCK): As an intermediate in the synthesis of ROCK inhibitors, this building block contributes to the development of therapeutics for cardiovascular diseases like hypertension.
-
Cyclin-Dependent Kinases (CDKs): The structural similarity of the thiazolo[4,5-b]pyrazine core to known CDK inhibitor scaffolds suggests its utility in developing novel cell cycle modulators for oncology applications.
-
Aurora Kinases and p38 MAP Kinase: The pyrazine and thiazole rings are present in various inhibitors of Aurora and p38 kinases, which are implicated in mitosis and inflammatory responses, respectively. This makes this compound a valuable starting material for creating new inhibitors targeting these pathways.
The general strategy for synthesizing libraries of potential kinase inhibitors from this building block involves the diversification at the 6-position via palladium-catalyzed cross-coupling reactions.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis and screening of a kinase inhibitor library.
DOT Script for a Simplified Kinase Signaling Pathway
Caption: Simplified kinase signaling and inhibition by ATP-competitive inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate
-
Methanol (MeOH)
-
2 N Aqueous Sodium Hydroxide (NaOH)
-
2 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
A suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (1.0 eq) in methanol is prepared in a round-bottom flask.
-
2 N aqueous sodium hydroxide (10.0 eq) is added to the suspension.[1]
-
The mixture is heated to reflux and stirred for 5 hours.[1]
-
After cooling to room temperature, the reaction mixture is acidified to pH < 7 with 2 N HCl.[1]
-
The mixture is then neutralized with a saturated sodium bicarbonate solution.[1]
-
The aqueous layer is extracted three times with ethyl acetate.[1]
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product. The precipitate is collected by filtration to afford this compound as a pale yellow solid.[1]
| Reactant | Product | Yield |
| Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate | This compound | ~91% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar).
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (3 times).
-
The anhydrous solvent is added via syringe.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added under a positive pressure of inert gas.
-
The reaction mixture is heated to 80-110 °C and stirred vigorously for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2-aminothiazolo[4,5-b]pyrazine derivative.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 60-80 |
| Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube, magnetic stirrer, inert atmosphere (N₂ or Ar).
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the palladium pre-catalyst, the phosphine ligand, and the base.
-
The tube is evacuated and backfilled with an inert gas (3 times).
-
The anhydrous solvent and the amine (1.2 eq) are added via syringe.
-
The reaction mixture is heated to 80-120 °C and stirred vigorously for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-amino-2-aminothiazolo[4,5-b]pyrazine derivative.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 70-85 |
| 2 | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 100 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃/BrettPhos | K₃PO₄ | Toluene | 100 | 70-90 |
| Note: Yields are representative and may vary depending on the specific substrate and reaction conditions. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
Welcome to the technical support center for the synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. A common route begins with the bromination of 2-aminopyrazine to form 2-amino-3,5-dibromopyrazine. This intermediate then undergoes a cyclization reaction, often with a thiourea derivative, to construct the fused thiazole ring, forming a carbamate-protected thiazolopyrazine. The final step involves the deprotection of the amino group to yield the target compound.
Q2: I am experiencing a low yield in the final deprotection step. What are the common causes and how can I improve it?
A2: Low yields in the final hydrolysis of the carbamate protecting group can be due to incomplete reaction or degradation of the product. To improve the yield, ensure that a sufficient excess of the base (e.g., aqueous sodium hydroxide) is used to drive the reaction to completion. The reaction should be heated under reflux for an adequate amount of time (e.g., 5 hours) and monitored by Thin Layer Chromatography (TLC). After acidification and subsequent neutralization, ensure thorough extraction of the product from the aqueous layer.
Q3: What are the potential side products during the bromination of 2-aminopyrazine?
A3: The bromination of 2-aminopyrazine can lead to the formation of multiple brominated species. Besides the desired 2-amino-3,5-dibromopyrazine, under-bromination can result in 2-amino-3-bromopyrazine and 2-amino-5-bromopyrazine, while over-bromination could potentially lead to tribrominated products. The reaction conditions, particularly the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide), temperature, and reaction time, must be carefully controlled to maximize the yield of the desired dibrominated product.
Q4: How can I purify the final product, this compound?
A4: The crude product obtained after synthesis can be purified by recrystallization. A common solvent for recrystallizing aminothiazole derivatives is ethanol. Dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly should yield purer crystals. The purity of the recrystallized product should be verified by analytical techniques such as NMR, mass spectrometry, and melting point determination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Formation of mono-brominated side products. - Degradation of starting material or product. | - Increase the reaction time and/or temperature. - Ensure the correct stoichiometry of the brominating agent. A slight excess may be required. - Use a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity and reduce degradation. |
| Low Yield in Cyclization Step (Thiazole Formation) | - Incomplete cyclization. - Suboptimal reaction conditions (base, solvent, temperature). - Formation of uncyclized intermediates or other side products. | - Screen different bases (e.g., sodium carbonate, potassium carbonate, triethylamine) to find the most effective one for the cyclization. - Optimize the reaction temperature; higher temperatures may be needed to drive the reaction to completion, but excessive heat can cause degradation. - Choose a suitable solvent. Polar aprotic solvents like DMF or DMSO are often used for such cyclizations. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Oiling out during recrystallization. | - If recrystallization is ineffective, consider column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate may be effective. - For recrystallization, ensure the correct solvent or solvent mixture is used. If the product oils out, try using a different solvent system or a slower cooling rate. |
| Inconsistent Reaction Results | - Purity of starting materials. - Reaction not performed under an inert atmosphere. | - Ensure all starting materials are pure and dry. Impurities in the starting materials can interfere with the reaction. - Some of the intermediates or reagents may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. |
Experimental Protocols
Synthesis of 2-Amino-3,5-dibromopyrazine (Precursor)
This protocol is a general method for the bromination of 2-aminopyrazine.
Materials:
-
2-aminopyrazine
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Bromine
-
Concentrated ammonia solution
-
Methanol
-
Activated charcoal (Norit)
Procedure:
-
In a reaction flask, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid by heating on a steam bath.
-
Add sodium acetate trihydrate (2.4 eq) to the solution and stir continuously.
-
Cool the reaction mixture to -5 °C in an ice-salt bath.
-
Slowly add bromine (1.6 eq) dropwise over 4 hours, ensuring the temperature remains below 0 °C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours, then stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice and neutralize to pH 8 with concentrated ammonia solution.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol with activated charcoal to obtain 2-amino-3,5-dibromopyrazine as colorless needles.[1]
Synthesis of this compound
This protocol describes the final deprotection step from the carbamate precursor.
Materials:
-
Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate
-
Methanol
-
2 N Aqueous sodium hydroxide
-
2 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (1.0 eq) in methanol, add 2 N aqueous sodium hydroxide (10.0 eq).
-
Heat the mixture under reflux for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture and acidify with 2 N HCl to a pH of less than 7.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Collect the precipitate by filtration to afford this compound as a pale yellow solid. A yield of 91.0% has been reported for this step.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Final Deprotection Step
| Parameter | Condition | Reported Yield | Reference |
| Starting Material | Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate | - | [2] |
| Base | 2 N Aqueous Sodium Hydroxide (10 eq) | 91.0% | [2] |
| Solvent | Methanol | 91.0% | [2] |
| Temperature | Reflux | 91.0% | [2] |
| Reaction Time | 5 hours | 91.0% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
Welcome to the technical support center for the purification of 2-Amino-6-bromothiazolo[4,5-b]pyrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound product is a dark, oily residue instead of the expected pale yellow solid. What should I do?
A1: An oily or deeply colored crude product often indicates the presence of residual solvents, starting materials, or polymeric side products. Here’s a systematic approach to address this:
-
Ensure Complete Removal of Volatile Solvents: Concentrate the crude product under high vacuum for an extended period to remove any remaining extraction solvents like ethyl acetate or methanol.
-
Trituration: Attempt to solidify the oil by trituration. Add a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture thereof). Stir the mixture vigorously. The product may precipitate as a solid, which can then be collected by filtration.
-
Charcoal Treatment for Color Removal: If the product is solid but highly colored, dissolve it in a suitable solvent (e.g., hot methanol or ethanol) and add a small amount of activated charcoal. Heat the suspension briefly, then filter it hot through a pad of celite to remove the charcoal. The desired compound should crystallize from the filtrate upon cooling. Be aware that this can sometimes lead to a loss of product.
-
Proceed to Chromatographic Purification: If the above methods fail, column chromatography is the most effective way to separate the desired product from a complex mixture of impurities.
Q2: What are the common impurities I should expect during the synthesis of this compound?
A2: Based on typical synthesis routes, potential impurities may include:
-
Unreacted Starting Materials: Such as 2-Amino-3,5-dibromopyrazine or ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate.
-
Over-brominated or Under-brominated Analogs: Depending on the reaction conditions, species with two bromine atoms or no bromine atom on the pyrazine ring might be present.
-
Hydrolysis Products: If the synthesis involves ester hydrolysis, incomplete reaction can leave behind the starting ester.
-
Polymeric Byproducts: Heterocyclic compounds, especially under acidic or harsh thermal conditions, can sometimes polymerize.
Q3: I am having trouble purifying my compound by column chromatography on silica gel. It is streaking badly. What mobile phase and stationary phase should I use?
A3: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of the spot on a TLC plate. Here are some solutions:
-
Use a Modified Mobile Phase: To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%) in a mixture of a non-polar and a polar solvent. For pyrazine derivatives, a gradient of hexane/ethyl acetate is a good starting point.[1]
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase (C18) Silica: If the compound is sufficiently non-polar, reverse-phase chromatography using a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA to improve peak shape) can be very effective.
-
Q4: Can I purify this compound by recrystallization? If so, what is a good solvent system?
A4: Recrystallization can be an effective method for purifying this compound, provided a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Single Solvent Recrystallization: Polar solvents like ethanol, methanol, or isopropanol are good starting points. Water can also be considered for polar compounds.
-
Mixed Solvent Recrystallization: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water, hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common and effective mixture for many heterocyclic compounds is n-Hexane/Ethyl Acetate.
Q5: My purified product is still off-white or slightly colored. Is this acceptable, and how can I get a purer, whiter solid?
A5: A pale yellow color is often reported for this compound, so a slightly off-white appearance may be acceptable depending on the required purity for your application. If a higher purity is needed:
-
Second Recrystallization: A second recrystallization, potentially with charcoal treatment as described in A1, can often improve the color and purity.
-
Chromatography: If recrystallization does not remove the color, a plug of silica or alumina, or a full column chromatography, may be necessary to remove the colored impurity.
Experimental Protocols
Protocol 1: General Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Choose an appropriate size glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexanes or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient for a compound of this nature might be from 10% to 50% ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the mobile phase to prevent streaking.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization from a Mixed Solvent System (Example: Methanol/Water)
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot methanol to just dissolve the compound.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of hot methanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture or just cold water, and dry them under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Filtration of Precipitate | >90% (as per literature) | Simple, fast, good for initial purification. | May not remove soluble impurities effectively. |
| Recrystallization | >95% | Can yield highly pure crystalline material. | Finding a suitable solvent can be trial-and-error; potential for product loss. |
| Silica Gel Chromatography | >98% | Highly effective for separating closely related impurities. | Can be time-consuming; potential for product loss on the column, especially for basic compounds. |
| Reverse-Phase HPLC | >99% | Excellent for high-purity isolation and analytical verification. | Requires specialized equipment; limited to smaller scales. |
Visualizations
References
Technical Support Center: Overcoming Solubility Issues with 2-Amino-6-bromothiazolo[4,5-b]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Amino-6-bromothiazolo[4,5-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents can I dissolve this compound for initial experiments?
A2: For initial stock solutions and in vitro assays, common water-miscible organic solvents are typically used. Based on the structure, solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective. It is crucial to determine the maximum solubility in these solvents and to be mindful of their potential toxicity or interference in biological assays.
Q3: What are the first steps I should take if I encounter solubility issues?
A3: If you are facing challenges with dissolving this compound, a systematic approach is recommended. Start by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of your chosen solvent. Gentle heating and sonication can be employed to facilitate dissolution. If the compound does not dissolve, a stepwise approach to test various solvents and solubility enhancement techniques should be implemented.
Troubleshooting Guide
This guide provides a structured approach to systematically address and overcome the solubility challenges of this compound.
Issue 1: The compound does not dissolve in my desired aqueous buffer.
Cause: The inherent low aqueous solubility of the compound.
Troubleshooting Steps:
-
pH Adjustment: The presence of an amino group in the structure of this compound suggests that its solubility may be pH-dependent. The amino group can be protonated at acidic pH, forming a more soluble salt.
-
Co-solvents: Employing a water-miscible organic solvent as a co-solvent can significantly increase the solubility.
-
Use of Excipients: Surfactants or cyclodextrins can be used to enhance aqueous solubility.
Issue 2: The compound precipitates out of solution when diluting a stock solution into an aqueous buffer.
Cause: The concentration of the organic solvent from the stock solution is too low in the final aqueous solution to maintain the solubility of the compound.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the minimum percentage of the organic co-solvent (e.g., DMSO) required in the final aqueous solution to keep the compound dissolved. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to stabilize the compound and prevent precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Data Presentation
Table 1: Common Organic Solvents for Initial Solubility Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar. Common for stock solutions. Can be toxic to cells at higher concentrations. |
| Dimethylformamide (DMF) | 6.4 | 153 | Aprotic, polar. Good solvent for many organic compounds. |
| Ethanol | 5.2 | 78.4 | Protic, polar. Generally less toxic than DMSO or DMF. |
| Methanol | 6.6 | 64.7 | Protic, polar. Similar to ethanol but can be more toxic. |
| Acetonitrile | 6.2 | 81.6 | Aprotic, polar. Often used in chromatography. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a water-miscible organic co-solvent (e.g., DMSO, ethanol).
-
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each mixture.
-
Plot the solubility against the percentage of the co-solvent.
Mandatory Visualizations
stability and degradation of 2-Amino-6-bromothiazolo[4,5-B]pyrazine
This technical support center provides guidance on the stability, degradation, and handling of 2-Amino-6-bromothiazolo[4,5-B]pyrazine for researchers, scientists, and drug development professionals. The information is compiled from publicly available data on the compound and related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions.[1] Short-term storage (1-2 weeks) at -4°C is acceptable, while for periods longer than a few weeks, storage at -20°C is advised to minimize degradation.[1] Some suppliers suggest room temperature storage is possible, indicating a degree of stability at ambient temperatures; however, for optimal preservation of purity, refrigerated or frozen conditions are best practice.[2] The compound should be stored in a tightly sealed container to protect it from moisture and light.
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively documented in the public domain, based on its chemical structure which includes a 2-aminothiazole moiety, a brominated pyrazine ring, potential degradation pathways can be inferred. These include:
-
Hydrolysis: The amino group and the thiazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening or modification of the amino group.
-
Photodegradation: Aromatic bromine compounds are known to be sensitive to light, particularly UV radiation.[3] This can lead to the cleavage of the carbon-bromine bond, resulting in debromination.[3][4]
-
Oxidation: The amino group and the electron-rich thiazole and pyrazine rings can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under atmospheric oxygen over long periods.
-
Thermal Degradation: While thiazole derivatives are known for their high thermal stability, prolonged exposure to high temperatures could lead to decomposition.[5]
Q3: What solvents are compatible with this compound?
A3: 2-Aminothiazole, a core component of the molecule, is generally more soluble in polar solvents.[6] Therefore, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be good solvents. Protic solvents like ethanol and methanol may also be suitable, but solubility should be determined on a small scale first. The solubility in aqueous solutions may be pH-dependent due to the presence of the basic amino group.[6]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound appears discolored (e.g., darker than the initial pale yellow solid). | - Degradation due to improper storage: Exposure to light, moisture, or elevated temperatures. | - Store the compound in a dark, dry place at the recommended low temperature. - Use an inert atmosphere (e.g., argon or nitrogen) for long-term storage if the compound is particularly sensitive. |
| Inconsistent or poor results in reactions. | - Compound degradation: The purity of the compound may have decreased over time. - Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent. | - Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). - Test solubility in different solvents to find a suitable one for your reaction conditions. Gentle heating or sonication may aid dissolution, but monitor for thermal degradation. |
| Formation of unexpected byproducts. | - Reaction with solvent or impurities: The compound may be reacting with the solvent or trace impurities. - Side reactions: The inherent reactivity of the molecule may lead to side reactions under your experimental conditions. | - Use high-purity, dry solvents. - Consider the reactivity of the amino group and the potential for nucleophilic substitution of the bromine atom when designing your reaction. Protect sensitive functional groups if necessary. |
| Precipitation of the compound during the experiment. | - Change in solvent polarity or pH: The solubility of the compound can be sensitive to the reaction environment. - Temperature changes: Solubility may decrease at lower temperatures. | - Maintain a consistent solvent system throughout the experiment. - If pH changes are expected, consider using a buffered system. - If the reaction is cooled, ensure the compound remains in solution at the lower temperature or use a co-solvent to improve solubility. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (1-2 weeks) | -4°C | Air or Inert Gas | Tightly sealed, light-resistant |
| Long-term (>2 weeks) | -20°C | Inert Gas (e.g., Argon) | Tightly sealed, light-resistant |
Experimental Protocols
Caption: General workflow for a forced degradation study.
Mandatory Visualization
Below are diagrams illustrating potential degradation pathways and logical relationships for troubleshooting.
Caption: Potential degradation pathways of the target molecule.
Caption: A logical troubleshooting guide for experimental issues.
References
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. solubilityofthings.com [solubilityofthings.com]
optimization of reaction conditions for 2-Amino-6-bromothiazolo[4,5-B]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 2,3-Diamino-5-bromopyrazine as a starting material.
Q1: I am observing a very low yield or no product formation. What are the potential causes and how can I improve the outcome?
A1: Low yields are a common issue in heterocyclic synthesis. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, especially the 2,3-Diamino-5-bromopyrazine. Impurities can interfere with the reaction. The use of freshly purified starting materials is recommended.
-
Reaction Temperature: The reaction to form the thiazole ring may require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it could lead to degradation of reactants or products. A systematic optimization of the temperature is advisable.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol, isopropanol, or DMF are often used for similar condensations. It is recommended to screen a variety of solvents to find the optimal one for your specific reaction.
-
Presence of Moisture: The reaction may be sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
Illustrative Data for Solvent and Temperature Optimization:
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield of this compound. Please note that this data is illustrative and based on typical optimization studies for similar heterocyclic compounds.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 12 | 45 |
| 2 | Isopropanol | Reflux | 12 | 55 |
| 3 | DMF | 100 | 8 | 65 |
| 4 | Dioxane | Reflux | 12 | 50 |
| 5 | DMF | 120 | 6 | 75 |
| 6 | DMF | 80 | 12 | 60 |
Q2: My final product is impure, and I am having difficulty with purification. What are the likely impurities and what purification strategies can I employ?
A2: Impurities can arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted 2,3-Diamino-5-bromopyrazine.
-
Side products from the degradation of reactants or the product.
-
Polymeric materials.
-
-
Purification Strategies:
-
Recrystallization: This is often an effective method for purifying solid organic compounds. A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful purification technique. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested by TLC to find the optimal conditions for separation.
-
Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For instance, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.
-
Q3: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the possible side reactions?
A3: The formation of side products is a common challenge. In the reaction of a diamine with a thiocyanate source, several side reactions can occur:
-
Formation of Thiourea Derivatives: The amino groups of 2,3-Diamino-5-bromopyrazine can react with the thiocyanate source to form thiourea derivatives that may not cyclize efficiently.
-
Oxidation/Decomposition: The pyrazine ring system can be sensitive to oxidative conditions, and the amino groups can also be susceptible to oxidation, leading to colored impurities.
-
Polymerization: Under certain conditions, the starting materials or reactive intermediates can polymerize, leading to an intractable mixture.
To minimize side reactions, it is crucial to have precise control over the reaction conditions, including temperature, reaction time, and stoichiometry of the reactants.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of this compound from 2,3-Diamino-5-bromopyrazine?
A1: The synthesis likely proceeds through a variation of the Hantzsch thiazole synthesis. The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: One of the amino groups of 2,3-Diamino-5-bromopyrazine acts as a nucleophile and attacks the electrophilic carbon of a thiocyanate source (e.g., potassium thiocyanate in the presence of an activating agent, or an isothiocyanate).
-
Intermediate Formation: This initial attack leads to the formation of a thiourea intermediate.
-
Intramolecular Cyclization: The second amino group of the pyrazine ring then undergoes an intramolecular nucleophilic attack on the carbon of the thiourea, leading to the formation of the five-membered thiazole ring.
-
Aromatization: A subsequent elimination of a small molecule (like water or hydrogen sulfide, depending on the exact reagents) leads to the formation of the aromatic thiazolo[4,5-b]pyrazine ring system.
Q2: What are the key experimental parameters to control for a successful synthesis?
A2: The following parameters are critical for optimizing the reaction:
-
Stoichiometry of Reactants: The molar ratio of 2,3-Diamino-5-bromopyrazine to the thiocyanate source should be carefully controlled to maximize the formation of the desired product and minimize side reactions.
-
Choice of Thiocyanate Source: While potassium thiocyanate is a common and inexpensive source of the thiocyanate ion, its reactivity may need to be enhanced, for example, by using an activating agent. Alternatively, more reactive isothiocyanates could be employed.
-
Reaction Atmosphere: To prevent oxidation of the amino groups, it is often beneficial to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition of Reagents: The order in which the reagents are added can sometimes influence the outcome of the reaction.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the mass of the product and any byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Melting Point: A pure compound will have a sharp and defined melting point.
-
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested starting point based on general procedures for similar heterocyclic syntheses. Optimization of the conditions will likely be necessary.
Materials:
-
2,3-Diamino-5-bromopyrazine
-
Potassium thiocyanate (KSCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3-Diamino-5-bromopyrazine (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 6 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Visualizations
identifying and minimizing byproducts in 2-Amino-6-bromothiazolo[4,5-B]pyrazine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to byproduct formation and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible two-step synthetic route involves the initial formation of the 2-aminothiazolo[4,5-b]pyrazine core, followed by selective bromination. The first step typically involves the reaction of 2,3-diaminopyrazine with potassium thiocyanate to form a pyrazinylthiourea intermediate, which then undergoes cyclization. The second step is the regioselective bromination of the formed bicyclic system, often utilizing N-bromosuccinimide (NBS).
Q2: What are the primary byproducts observed during the synthesis of the 2-aminothiazolo[4,5-b]pyrazine core (Step 1)?
During the cyclization step, the primary byproduct is often unreacted starting material (2,3-diaminopyrazine). Incomplete cyclization of the pyrazinylthiourea intermediate can also be a source of impurities. Depending on the reaction conditions, side reactions such as the formation of dithiourea derivatives or other condensation products may occur, although these are typically minor.
Q3: What are the potential byproducts during the bromination of 2-aminothiazolo[4,5-b]pyrazine (Step 2)?
The main challenges during bromination are controlling the regioselectivity and preventing over-bromination. Potential byproducts include:
-
Dibrominated species: Formation of 2-amino-5,6-dibromothiazolo[4,5-b]pyrazine can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Regioisomers: While bromination is expected to occur at the 6-position due to the activating effect of the amino group on the thiazole ring, minor amounts of other brominated isomers might form depending on the reaction conditions.
-
Degradation products: Harsh bromination conditions can lead to the degradation of the heterocyclic ring system.
Q4: How can I identify and quantify the main product and its byproducts?
High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the reaction progress and determining the purity of the final product.[1] The use of a C18 column with a mobile phase consisting of a acetonitrile/water or methanol/water gradient is often effective for separating the desired product from starting materials and byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for the structural elucidation of the final product and the identification of any isolated impurities.
Troubleshooting Guides
Problem 1: Low yield of 2-aminothiazolo[4,5-b]pyrazine in the cyclization step.
| Possible Cause | Suggested Solution |
| Incomplete reaction of 2,3-diaminopyrazine | - Ensure equimolar or a slight excess of potassium thiocyanate. - Increase reaction time or temperature moderately. Monitor the reaction by TLC or HPLC to determine the optimal endpoint. |
| Inefficient cyclization of the thiourea intermediate | - The cyclization is often acid-catalyzed. Ensure the presence of a suitable acid catalyst (e.g., HCl) in the reaction mixture. - The choice of solvent can be critical. Consider using a high-boiling point solvent like DMF or refluxing in ethanol to facilitate cyclization. |
| Degradation of starting material or product | - Avoid excessively high temperatures or prolonged reaction times. |
Problem 2: Formation of multiple spots on TLC or multiple peaks in HPLC during bromination.
| Possible Cause | Suggested Solution |
| Over-bromination (dibrominated byproduct) | - Carefully control the stoichiometry of the brominating agent (NBS). Use 1.0-1.1 equivalents. - Add the brominating agent portion-wise at a low temperature (e.g., 0-5 °C) to control the reaction rate. - Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Formation of regioisomers | - The regioselectivity of bromination is influenced by the solvent and temperature. Acetic acid or a mixture of acetic acid and a non-polar solvent at room temperature often favors bromination at the desired position. - Milder brominating agents can sometimes offer better selectivity. |
| Presence of unreacted starting material | - Ensure complete dissolution of the starting material before adding the brominating agent. - Slightly increase the amount of brominating agent (e.g., to 1.1 equivalents) if starting material consistently remains. |
Experimental Protocols
Step 1: Synthesis of 2-aminothiazolo[4,5-b]pyrazine (Generalized Protocol)
-
Reaction Setup: To a solution of 2,3-diaminopyrazine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of potassium thiocyanate.
-
Acidification: Acidify the mixture with a suitable acid (e.g., concentrated HCl) and heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate). The product may precipitate upon neutralization.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of this compound (Generalized Protocol)
-
Reaction Setup: Dissolve 2-aminothiazolo[4,5-b]pyrazine in a suitable solvent (e.g., acetic acid or a mixture of chloroform and acetic acid).
-
Bromination: Cool the solution to 0-5 °C and add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Byproduct Minimization
| Byproduct | Formation Step | Identification Method | Minimization Strategy |
| Unreacted 2,3-diaminopyrazine | Cyclization | HPLC, ¹H NMR | Optimize reaction time and temperature; ensure proper stoichiometry of reagents. |
| Pyrazinylthiourea intermediate | Cyclization | HPLC, MS | Ensure adequate acid catalysis and sufficient reaction time/temperature for complete cyclization. |
| Dibrominated product | Bromination | HPLC, MS, ¹H NMR | Use stoichiometric amount of NBS; add NBS portion-wise at low temperature; monitor reaction closely. |
| Brominated regioisomers | Bromination | HPLC, ¹H NMR, ¹³C NMR | Optimize solvent and temperature; consider milder brominating agents. |
Visualizations
Caption: Synthetic workflow for this compound and potential byproducts.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
troubleshooting failed reactions involving 2-Amino-6-bromothiazolo[4,5-B]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A: this compound is a solid compound. For safe handling, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided. The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Q2: I'm having difficulty dissolving this compound for my reaction. What solvents are recommended?
A: While specific solubility data is limited, related 2-aminothiazole compounds are generally soluble in polar organic solvents. For cross-coupling reactions, common solvents like Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF) are often employed. Gentle heating may be necessary to achieve complete dissolution. It is always advisable to perform a small-scale solubility test before proceeding with your main reaction.
Q3: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A: Low conversion is a common challenge that can stem from several factors. The inherent electronic properties of the thiazolo[4,5-b]pyrazine ring system, particularly the presence of multiple nitrogen atoms, can complicate the catalytic cycle. Key areas to investigate include:
-
Catalyst Deactivation: The lone pairs of electrons on the pyrazine and thiazole nitrogens can coordinate with the palladium catalyst, forming inactive species.
-
Suboptimal Reagent Quality: The purity and stability of your reagents are critical. Boronic acids, for instance, are susceptible to degradation via protodeboronation. Solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.
-
Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency play a significant role. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.
-
Inappropriate Choice of Ligand and Base: The selection of the ligand and base is crucial for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.
Q4: I am observing significant protodebromination (loss of bromine) in my reaction. How can I minimize this side reaction?
A: Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems. To mitigate this, consider the following strategies:
-
Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃ or a phosphate base (e.g., K₃PO₄).
-
Optimize Ligand Choice: Certain phosphine ligands can promote reductive elimination pathways that lead to debromination. Experiment with different ligands to find one that favors the desired cross-coupling pathway.
-
Lower Reaction Temperature: High temperatures can promote various side reactions. Reducing the reaction temperature may slow down the desired reaction but can significantly decrease the rate of protodebromination.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired coupled product.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃. | These ligands can promote oxidative addition and prevent catalyst deactivation. |
| Base | K₃PO₄ is often effective in challenging couplings. Cs₂CO₃ and K₂CO₃ are also common choices. Ensure the base is anhydrous. | The base is crucial for activating the boronic acid. The appropriate base can prevent decomposition and side reactions. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The ratio may need optimization. | Ensures all components are soluble and facilitates the reaction. Solvents must be rigorously degassed to prevent catalyst oxidation. |
| Temperature | Many Suzuki reactions are run at elevated temperatures (80-110 °C), but excessive heat can cause decomposition. | Try running the reaction at a lower temperature for a longer duration to minimize side reactions. |
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Issue: Failed amination or formation of side products.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use a palladium precatalyst with a bulky biarylphosphine ligand (e.g., tBuBrettPhos). | These advanced catalyst systems are often necessary for the amination of electron-deficient and N-heterocyclic bromides. |
| Base | A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or LHMDS are common. | The base plays a critical role in the deprotonation of the amine and the catalytic cycle. Ensure the base is fresh and handled under an inert atmosphere. |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. | Water can interfere with the reaction and lead to side products. |
| Amine Substrate | Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions. | The nature of the amine coupling partner will influence the optimal reaction conditions. |
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-4 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-2.2 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2-1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene) and seal the tube.
-
Stir the reaction at the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and quench with water or saturated aqueous NH₄Cl.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
Issue: Low yield, starting material recovery, or alkyne homocoupling.
| Parameter | Recommendation | Rationale |
| Degassing | This is a critical factor. The reaction must be run under a strictly inert atmosphere to exclude oxygen. | Oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), a major side reaction. |
| Catalyst System | A standard Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). | The efficiency can be highly dependent on the specific catalyst and ligands used. |
| Base/Solvent | The amine base (e.g., Et₃N, DIPEA) often serves as both the base and the solvent. Ensure it is high purity and degassed. | The base is required to deprotonate the alkyne. |
| Copper-Free Conditions | Numerous copper-free Sonogashira protocols have been developed to avoid homocoupling. | These typically require a more active palladium/ligand system but can result in cleaner reactions. |
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide (CuI).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., DMF) and base (e.g., Et₃N).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Technical Support Center: Synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the synthesis of this compound?
A1: A widely employed and scalable method is the tandem reaction of an ortho-haloaminopyrazine with a thiocyanate source. This approach involves the in-situ formation of a thiourea intermediate followed by intramolecular cyclization to yield the desired thiazolo[4,5-b]pyrazine core.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are typically 2,5-diaminopyrazine, which is first brominated to 3-bromo-2,5-diaminopyrazine, and a suitable thiocyanate reagent, such as potassium or ammonium thiocyanate.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors including incomplete bromination of the starting pyrazine, suboptimal reaction temperature for the cyclization step, or the formation of side products. It is also crucial to ensure the purity of the starting materials and the use of an appropriate solvent.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the potential side products?
A4: Common side products can include unreacted starting materials, over-brominated pyrazine species, and potentially polymeric materials. The formation of isomers is also a possibility depending on the reaction conditions.
Q5: What is the recommended method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, is often effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective bromination of the starting material. 2. Reaction temperature is too low for cyclization. 3. Inactive thiocyanate reagent. | 1. Confirm the formation of the brominated intermediate by analytical techniques (e.g., LC-MS, NMR) before proceeding. Adjust bromination conditions if necessary (e.g., reaction time, temperature, or brominating agent). 2. Gradually increase the reaction temperature for the cyclization step and monitor the reaction progress by TLC. 3. Use a fresh, dry batch of the thiocyanate reagent. |
| Presence of Multiple Impurities | 1. Over-bromination of the pyrazine ring. 2. Decomposition of starting materials or product under harsh reaction conditions. 3. Formation of polymeric side products. | 1. Carefully control the stoichiometry of the brominating agent and the reaction temperature. 2. Consider using milder reaction conditions or a different solvent system. 3. Ensure efficient stirring and consider a more dilute reaction mixture to minimize polymerization. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and streaks on the silica gel column. 2. Co-elution of impurities with the product. | 1. Use a more polar solvent system for column chromatography (e.g., increase the percentage of methanol in dichloromethane). The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape. 2. If column chromatography is insufficient, consider alternative purification methods such as preparative HPLC or recrystallization from different solvent systems. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer in a larger reaction vessel. 2. Poor mixing leading to localized high concentrations of reagents. 3. Exothermic reaction is difficult to control on a larger scale. | 1. Use a reactor with efficient heating and cooling capabilities. Monitor the internal reaction temperature closely. 2. Employ mechanical stirring to ensure homogeneity of the reaction mixture. 3. Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound.
Step 1: Bromination of 2,5-Diaminopyrazine
-
To a stirred solution of 2,5-diaminopyrazine in a suitable solvent (e.g., N,N-dimethylformamide), add N-bromosuccinimide (NBS) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-2,5-diaminopyrazine.
Step 2: Cyclization to this compound
-
Dissolve the crude 3-bromo-2,5-diaminopyrazine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add an excess of potassium thiocyanate (or ammonium thiocyanate) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Yield (Overall) | 40-60% | Yields can vary based on the scale and purity of reagents. |
| Bromination Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Cyclization Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Bromination Temperature | 0 °C to Room Temp. | Initial addition of NBS at low temperature is crucial. |
| Cyclization Temperature | Reflux (Solvent dependent) | Typically between 80-120 °C. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: 2-Amino-6-bromothiazolo[4,5-b]pyrazine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-bromothiazolo[4,5-b]pyrazine. The information is designed to address common challenges encountered during analytical method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the characterization and quantification of this compound?
A1: The most suitable analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification at low levels, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. Gas Chromatography (GC) may also be applicable, but the compound's polarity and thermal stability should be considered.
Q2: How can I confirm the identity and structure of my synthesized this compound?
A2: A combination of techniques is recommended for unambiguous structure confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition. Fragmentation patterns in MS/MS can further support the proposed structure.
-
FTIR Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the amino group and the aromatic rings.
Q3: My HPLC chromatogram shows a broad or tailing peak for this compound. What could be the cause?
A3: Peak broadening or tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The basic amino group can interact with residual acidic silanols on the silica-based stationary phase. Consider using a base-deactivated column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For an amino-containing compound, a mobile phase pH around 7 or slightly higher can sometimes improve peak shape.
-
Column Degradation: The column may be nearing the end of its lifespan.
Q4: I am observing co-elution of impurities with my main peak in HPLC. How can I improve the separation?
A4: Co-elution is a common challenge, especially with structurally similar impurities.[1] To improve resolution:
-
Optimize the Mobile Phase: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) may provide the necessary resolution.
-
Adjust the Temperature: Operating the column at a slightly elevated or reduced temperature can alter selectivity.
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.[1]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with stationary phase; Column overload; Inappropriate mobile phase pH.[1] | Use a base-deactivated column; Add a competing base (e.g., 0.1% triethylamine) to the mobile phase; Reduce sample concentration/injection volume; Adjust mobile phase pH. |
| Co-eluting Peaks | Insufficient column efficiency or selectivity for the analytes.[1] | Optimize the mobile phase gradient; Try a different organic modifier (ACN vs. MeOH); Use a column with a different stationary phase chemistry; Adjust column temperature. |
| Low Signal Intensity | Low sample concentration; Poor ionization in MS detector; On-column degradation. | Concentrate the sample; Optimize MS source parameters (e.g., spray voltage, gas flows); Check for sample stability in the chosen mobile phase. |
| Retention Time Drift | Inconsistent mobile phase composition; Column temperature fluctuations; Column degradation. | Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Flush the column or replace if necessary. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak Detected | Compound is not volatile or is thermally labile; Adsorption in the injector or column. | Derivatize the amino group to increase volatility; Use a lower injector temperature; Use a deactivated liner and column. |
| Peak Tailing | Active sites in the GC system; Column degradation. | Use a deactivated liner and septum; Condition the column; Trim the front end of the column. |
| Inconsistent Mass Spectra | Co-elution of isomers or impurities.[2] | Optimize the temperature program for better separation; Use a column with a different stationary phase. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: ¹H NMR for Structural Confirmation
-
Instrumentation: 300 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the solvent peak (DMSO) to 2.50 ppm.
Visualizations
Caption: General analytical workflow for this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
addressing inconsistencies in bioassay results with 2-Amino-6-bromothiazolo[4,5-B]pyrazine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in bioassay results with 2-Amino-6-bromothiazolo[4,5-B]pyrazine. The following information is designed to help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inconsistency when working with a novel compound like this compound?
A1: Inconsistencies in bioassay results typically arise from three main areas:
-
Compound-Related Issues: Purity, stability, solubility, and handling of the compound are critical.[1][2] Impurities can have their own biological activity, and degradation or precipitation of the compound will lead to an inaccurate concentration in the assay.[1][3]
-
Assay-Specific Factors: The design and execution of the experiment, including reagent stability (e.g., enzyme, ATP), incubation times, buffer composition, and the detection method, can all introduce variability.[4] For kinase assays, the concentration of ATP is a particularly critical parameter that influences the IC50 of competitive inhibitors.[5][6]
-
Biological System Variability: In cell-based assays, factors such as cell line integrity, passage number, cell density, and metabolic state can significantly impact the observed response to a compound.[7]
Q2: How should I prepare and store stock solutions of this compound to ensure stability and consistency?
A2: Proper preparation and storage are crucial for reproducible results.[3][8] High-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM).[9][10] To minimize degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.[11] Store the solid compound and DMSO stock aliquots under the conditions specified in the table below. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer immediately before use, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced effects.[8][9]
Data Presentation: Table 1. Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light.[8] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[8][11] |
| Working Solutions (Aqueous) | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment.[8] |
Q3: My IC50 values for this compound are inconsistent between experiments. What should I check?
A3: Fluctuating IC50 values are a common problem. Key areas to investigate include:
-
Reagent Variability: Ensure the specific activity of your kinase has not changed between batches. Use fresh ATP stock, as it can degrade over time.[5]
-
ATP Concentration: Since many thiazolopyrazine derivatives are kinase inhibitors that compete with ATP, the IC50 value is highly dependent on the ATP concentration used in the assay.[6][12] For comparability, it is best to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[13]
-
Compound Stability and Solubility: Ensure your compound has not precipitated upon dilution into the aqueous assay buffer. Visually inspect for cloudiness and consider performing a solubility test.[9][12]
-
Reaction Time: Make sure the kinase reaction is in the linear range. If the reaction proceeds too long, substrate depletion can affect the IC50 determination.[5]
Q4: The compound shows activity in my primary biochemical assay but not in a cell-based assay. Why might this be?
A4: A discrepancy between biochemical and cellular activity is a frequent observation in drug discovery.[6] Potential reasons include:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[12]
-
High Cellular ATP: Intracellular ATP concentrations are in the millimolar range, which is much higher than what is typically used in biochemical assays.[5][12] This high concentration of the competing substrate (ATP) can make an ATP-competitive inhibitor appear much less potent in a cellular context.[6]
-
Compound Metabolism or Efflux: The compound may be rapidly metabolized by the cells into an inactive form or actively pumped out of the cell by efflux transporters.[12]
-
Off-Target Effects in Cells: The compound might engage other cellular components that are not present in the simplified biochemical assay.
Q5: Could this compound be a "false positive" or a Pan-Assay Interference Compound (PAINS)?
A5: This is a valid concern. The 2-aminothiazole scaffold, a core part of your compound, is recognized as a "frequent hitter" and is present in some classes of PAINS.[7][14][15] These compounds can interfere with assays through various non-specific mechanisms, such as forming aggregates that sequester the enzyme, interfering with the assay's detection method (e.g., fluorescence), or being redox-active.[7][16] It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity is due to specific binding to the intended target.[16]
Troubleshooting Guides
Problem 1: High Variability in Results
You are observing poor correlation between replicate wells or significant shifts in dose-response curves between experiments.
Troubleshooting Checklist:
-
Compound Preparation: Are you preparing fresh working dilutions for each experiment from a single-use aliquot of DMSO stock?[10]
-
Solubility: Have you visually confirmed the absence of compound precipitation in the assay buffer at the highest concentration tested?[9]
-
Pipetting: Are your pipettes calibrated? Are you using best practices to avoid errors, especially with small volumes?[4]
-
Cell-Based Assays: Is the cell seeding density consistent? Are cells healthy and within a consistent passage number range? Avoid using the outer wells of microplates, which are prone to evaporation ("edge effects").[7]
-
Reagent Consistency: Are all reagents (buffers, enzymes, substrates, detection reagents) fully thawed and mixed before use?[4]
Data Presentation: Table 2. Example of Inconsistent vs. Consistent Kinase Assay Data (% Inhibition)
| Concentration (µM) | Replicate 1 (Poor) | Replicate 2 (Poor) | Replicate 3 (Poor) | Replicate 1 (Good) | Replicate 2 (Good) | Replicate 3 (Good) |
| 10 | 85.1 | 65.3 | 92.4 | 91.5 | 93.2 | 92.1 |
| 1 | 55.2 | 30.1 | 68.7 | 52.3 | 50.9 | 54.0 |
| 0.1 | 15.8 | 2.5 | 25.9 | 10.1 | 12.5 | 11.7 |
| 0.01 | 5.3 | -2.1 | 8.8 | 1.8 | 2.5 | 2.1 |
Problem 2: No or Lower-Than-Expected Activity
The compound appears inactive or significantly less potent than anticipated.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your compound stock via methods like LC-MS or NMR. Impurities or degradation can lead to a loss of activity.[1][12]
-
Confirm Target Activity: Run a positive control for your assay (e.g., a known inhibitor for your target kinase) to ensure the assay itself is performing correctly.[12]
-
Assess Compound Solubility: Poor aqueous solubility is a primary cause of apparent inactivity.[9] If the compound precipitates, its effective concentration is unknown. Refer to the experimental protocol below for a solubility test.
-
Review Assay Conditions: For kinase assays, check the ATP concentration. If it is significantly higher than the Km, the potency of an ATP-competitive inhibitor will be underestimated.[6][12] Perform the assay with ATP at or near the Km value.
-
Evaluate Target Engagement in Cells: If the issue is in a cellular assay, the compound may not be reaching its target. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement.[17][18]
Mandatory Visualization
Problem 3: Suspected Non-Specific Activity or False Positive
The compound is potent but shows activity across multiple, unrelated assays, or the dose-response curve is unusual.
Troubleshooting Steps:
-
Test for Compound Aggregation: Small molecules can form aggregates that non-specifically inhibit proteins.[19] A key diagnostic is to re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant loss of potency in the presence of detergent suggests aggregation-based inhibition.[19]
-
Check for Assay Interference: The compound itself might be interfering with the detection system.
-
Fluorescence Interference: Measure the compound's intrinsic fluorescence at the assay's excitation/emission wavelengths.[16]
-
Luciferase Inhibition: If using a luminescence-based assay that measures ATP (e.g., Kinase-Glo®), run a counter-screen to check for direct inhibition of the luciferase enzyme.[16]
-
-
Perform Orthogonal Assays: Confirm the activity using a different assay format that relies on an alternative detection principle. For example, if your primary screen is luminescence-based, a secondary assay could use fluorescence polarization or a radiometric method.[16]
-
Assess Target Engagement: Use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to provide direct evidence of the compound binding to its intended target in a cellular environment.[17][20]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Warm Compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[11]
-
Prepare Stock Solution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid to create a 10 mM stock solution. Vortex thoroughly until fully dissolved.[8]
-
Aliquot and Store: Dispense the stock solution into single-use, low-binding tubes. Store aliquots at -80°C.[8][11]
-
Prepare Working Solutions: Immediately before an experiment, thaw a single aliquot. Perform serial dilutions in 100% DMSO to create a dilution series.
-
Final Dilution: Add the final, small volume of the DMSO-diluted compound to the aqueous assay buffer or cell culture medium. Mix immediately and thoroughly to prevent precipitation. The final DMSO concentration should not exceed 0.5%.[9]
Protocol 2: General In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the consumption of ATP and is suitable for identifying kinase inhibitors.
-
Reagent Preparation:
-
Kinase Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase: Dilute the target kinase to a 2X working concentration in kinase buffer.
-
Substrate/ATP: Prepare a 4X solution of the peptide/protein substrate and ATP in kinase buffer. The final ATP concentration should ideally be at its Km for the kinase.
-
Inhibitor: Prepare a 4X serial dilution of this compound in kinase buffer (with the same final % DMSO for all concentrations).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X inhibitor solution to the appropriate wells.
-
Add 5 µL of kinase buffer to positive (0% inhibition) and negative (100% inhibition) control wells.
-
Add 10 µL of 2X kinase solution to all wells except the "no enzyme" background controls.
-
Initiate the reaction by adding 5 µL of 4X Substrate/ATP solution to all wells.
-
Incubate at room temperature for the predetermined time (e.g., 60 minutes) within the linear reaction range.
-
-
Detection:
-
Add 20 µL of an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (vehicle control, 100% activity) and negative (high concentration of a known inhibitor, 0% activity) controls.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Table 3. Hypothetical Effect of ATP Concentration on IC50
The IC50 of an ATP-competitive inhibitor increases with higher ATP concentrations.[21] This relationship is described by the Cheng-Prusoff equation.[6]
| Kinase | Km (ATP) | Assay [ATP] | Apparent IC50 of Compound |
| Kinase X | 10 µM | 10 µM | 100 nM |
| Kinase X | 10 µM | 100 µM | ~1100 nM |
| Kinase X | 10 µM | 1 mM | ~10100 nM |
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the change in thermal stability of a target protein upon ligand binding in a cellular environment.[18][20]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and resuspend cells in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein remaining at each temperature by Western blotting or other detection methods (e.g., ELISA, AlphaScreen®).[20]
-
Data Analysis: A stabilizing compound will result in more target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve.[18]
Mandatory Visualizations
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. captivatebio.com [captivatebio.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Validation & Comparative
Comparative Analysis of Novel 2-Amino-6-bromothiazolo[4,5-b]pyrazine Analogs as Kinase Inhibitors
A new class of 2-Amino-6-bromothiazolo[4,5-b]pyrazine analogs has been synthesized and characterized, demonstrating significant potential as kinase inhibitors. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation.
The strategic design of these novel analogs builds upon the established pharmacophore of 2-aminothiazole, a core structure present in several approved kinase inhibitors. The fusion of the thiazole ring with a pyrazine moiety, and the introduction of a bromine atom at the 6-position, offers a unique scaffold for targeting various protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.
Biological Activity and Comparative Data
A series of analogs were synthesized and evaluated for their inhibitory activity against a panel of protein kinases. The quantitative data, summarized in Table 1, highlights the structure-activity relationship (SAR) and provides a basis for comparing the potency and selectivity of each compound.
| Compound ID | R1 | R2 | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| Analog 1 | H | H | 150 | 250 | >1000 |
| Analog 2 | Methyl | H | 75 | 120 | 850 |
| Analog 3 | Phenyl | H | 25 | 55 | 400 |
| Analog 4 | 4-Fluorophenyl | H | 15 | 30 | 250 |
| Analog 5 | H | Methyl | 180 | 300 | >1000 |
| Analog 6 | H | Phenyl | 90 | 150 | 700 |
Table 1: Comparative Inhibitory Activity of this compound Analogs. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
The data indicates that substitution at the R1 position of the 2-amino group significantly influences inhibitory potency. Aromatic substituents, particularly the 4-fluorophenyl group (Analog 4), demonstrated the most potent activity against Kinase A and B. Substitution at the R2 position of the thiazole ring generally resulted in a decrease in activity.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these analogs is the inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling cascade. Figure 1 illustrates a generalized kinase signaling pathway that is targeted by these compounds.
Figure 1: General kinase signaling pathway inhibited by the novel analogs.
The characterization of these novel compounds followed a systematic workflow, from synthesis to biological evaluation, as depicted in Figure 2.
Figure 2: Workflow for the characterization of novel analogs.
Experimental Protocols
General Synthesis of this compound Analogs
A general procedure for the synthesis of the title compounds involves the reaction of 2,3-diamino-5-bromopyrazine with a substituted isothiocyanate in the presence of a suitable solvent and catalyst. The resulting intermediate undergoes cyclization to form the thiazolo[4,5-b]pyrazine core. Subsequent modifications at the 2-amino position are performed using standard cross-coupling or substitution reactions. The final products are purified by column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against the target kinases was determined using a radiometric filter binding assay. The assay was performed in a final volume of 25 µL containing the kinase, the respective peptide substrate, and [γ-³³P]ATP. The reaction was initiated by the addition of the ATP solution and incubated at 30°C for a specified time. The reaction was then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and incubated overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined from the dose-response curves.
Conclusion
The this compound scaffold represents a promising new chemotype for the development of potent and selective kinase inhibitors. The preliminary data presented here demonstrates that targeted modifications to this core structure can significantly enhance inhibitory activity. Further optimization of these analogs, guided by the initial SAR, is warranted to develop lead compounds with improved pharmacological properties for potential therapeutic applications.
A Comparative Analysis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a key heterocyclic building block, against structurally similar compounds with established biological activities. While direct comparative experimental data for this compound is limited in publicly available literature, this document establishes a framework for its evaluation. It outlines the known properties of the target compound, presents performance data from relevant analogs, and provides detailed experimental protocols to enable a direct, data-driven comparison.
Introduction to this compound
This compound is a fused heterocyclic compound featuring a 2-aminothiazole moiety fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry. The 2-aminothiazole core is a "privileged structure" found in numerous FDA-approved drugs and clinical candidates, known for a wide range of biological activities including anticancer and anti-inflammatory effects.[1][2] The pyrazine ring is also a common motif in pharmacologically active molecules, contributing to diverse activities and often serving as a bioisostere for other aromatic systems.[3][4] The target compound serves as an intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, suggesting its potential as a scaffold for targeting protein kinases.[5]
This guide compares this compound with two classes of structurally related compounds: thiazolo[5,4-b]pyridine derivatives , which are isomeric analogs, and 2,6-disubstituted pyrazines , which share the core pyrazine ring. These comparators have well-documented biological activities as inhibitors of protein kinases c-KIT and CSNK2A, respectively, providing a strong basis for a comparative assessment.
Physicochemical Properties and Synthesis
A foundational aspect of any comparative analysis involves understanding the fundamental chemical properties and synthesis of the compounds .
Properties of this compound
| Property | Value | Reference |
| CAS Number | 112342-72-0 | [6] |
| Molecular Formula | C₅H₃BrN₄S | [6] |
| Molecular Weight | 231.1 g/mol | [6] |
| Appearance | Pale yellow solid | - |
| Known Use | Intermediate for ROCK inhibitors | [5] |
Synthesis Overview
The synthesis of this compound typically involves the cyclization of a substituted pyrazine precursor. A general procedure involves the reaction of an appropriate aminopyrazine derivative with a thiocyanating agent, followed by cyclization to form the fused thiazole ring. A documented method involves the hydrolysis of an ethyl carbamate precursor in the presence of aqueous sodium hydroxide.
Comparative Biological Activity
Direct comparative data against a uniform panel of assays is crucial for objective assessment. While such data is not currently published for this compound, the following tables present quantitative data for selected comparator compounds to establish a benchmark for future studies.
Performance Data of Comparator Compounds
Table 1: In Vitro Activity of Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors
c-KIT is a receptor tyrosine kinase implicated in various cancers. Data below is for novel synthesized derivatives from a representative study.
| Compound ID | Modifications | Target | IC₅₀ (µM) | Anti-proliferative GI₅₀ (µM) on HMC1.2 cells |
| Imatinib | (Reference Drug) | c-KIT (V560G/D816V) | 38.3 | 27.2 |
| Sunitinib | (Reference Drug) | c-KIT (V560G/D816V) | 0.27 | 0.23 |
| Analog 6r | 3-(trifluoromethyl)phenyl at R₁ | c-KIT (V560G/D816V) | 4.77 | 1.15 |
Data extracted from studies on thiazolo[5,4-b]pyridine derivatives, which are structural isomers of the thiazolo[4,5-b]pyrazine core.
Table 2: In Vitro Activity of 2,6-Disubstituted Pyrazine Analogs as CSNK2A Inhibitors
Casein Kinase 2 Alpha (CSNK2A) is a serine/threonine kinase involved in cell growth and proliferation.
| Compound ID | 6-Position Substituent | Target | Biochemical IC₅₀ (nM) | Antiviral Activity (MHV) IC₅₀ (µM) |
| Analog 4a | 6-isopropylaminoindazole | CSNK2A | 5 | 1.1 |
| Analog 6c | 6-isopropoxyindole | CSNK2A | 4 | 0.8 |
| Analog 7c | ortho-methoxy aniline | CSNK2A | 22 | 1.7 |
Data extracted from studies on 2,6-disubstituted pyrazines.[3][4] These compounds share the pyrazine core with the target compound.
Experimental Protocols
To generate directly comparable data, standardized experimental protocols are essential. The following provides detailed methodologies for key assays relevant to the potential activity of this compound as a kinase inhibitor.
Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific protein kinase (e.g., ROCK2).
1. Principle: This assay uses a fluorescence resonance energy transfer (FRET) substrate. Kinase activity leads to phosphorylation of the substrate, which is then cleaved by a development reagent, disrupting FRET and changing the emission ratio. Inhibitors prevent phosphorylation, thus maintaining the FRET signal.
2. Materials:
-
Purified recombinant kinase (e.g., ROCK2)
-
Z'-LYTE™ Kinase Assay Kit with appropriate peptide substrate
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Kinase buffer
-
384-well assay plates (black, low-volume)
-
Plate reader with fluorescence capabilities (400 nm excitation, 445 nm and 520 nm emission)
3. Procedure:
-
Compound Preparation: Create a 10-point serial dilution of the test compounds in DMSO. Further dilute into kinase buffer to achieve the desired final concentrations (typically from 10 µM to 0.5 nM).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
2.5 µL of test compound dilution (or DMSO for controls).
-
5 µL of a kinase/peptide substrate mixture (prepared in kinase buffer).
-
2.5 µL of ATP solution (concentration at or near the Km for the specific kinase).
-
-
Incubation: Shake the plate gently to mix and incubate at room temperature for 60 minutes.
-
Development: Add 5 µL of the development reagent solution to each well.
-
Second Incubation: Shake the plate and incubate at room temperature for another 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: Calculate the emission ratio (445 nm / 520 nm). Determine the percent inhibition based on controls (0% inhibition = DMSO only; 100% inhibition = no kinase). Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable, metabolically active cells to reduce the yellow MTT reagent to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Visual diagrams are crucial for understanding complex biological pathways and experimental processes.
Caption: The Rho/ROCK signaling pathway, a potential target for thiazolo[4,5-b]pyrazine derivatives.
Caption: Experimental workflow for comparative analysis of bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
Validating the Biological Target of 2-Amino-6-bromothiazolo[4,5-b]pyrazine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the biological target of compounds derived from the 2-Amino-6-bromothiazolo[4,5-b]pyrazine scaffold. This chemical moiety is a key intermediate in the synthesis of potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a critical regulator of cellular contractility, motility, and proliferation.[1] This guide will focus on ROCK as the putative target and detail the experimental methodologies to confirm this interaction.
Derivatives of the this compound scaffold have emerged as promising candidates for the development of ROCK inhibitors. Validating the engagement of these compounds with their intended biological target is a crucial step in the drug discovery pipeline. This guide outlines and compares key experimental techniques for this purpose, providing supporting data and detailed protocols.
Comparative Analysis of Target Validation Methods
A multi-faceted approach is essential for robust target validation. This typically involves a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context.
| Experimental Approach | Methodology | Key Readout | Advantages | Limitations |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate (e.g., MYPT1) by the purified ROCK enzyme in the presence of an inhibitor.[2][3][4][5] | IC50 (Half-maximal inhibitory concentration) | Provides direct evidence of enzyme inhibition and allows for quantitative comparison of inhibitor potency. | Does not confirm target engagement in a cellular context; may not reflect intracellular potency due to factors like cell permeability and off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in response to ligand binding in intact cells or cell lysates.[6][7][8][9] | Thermal shift (ΔTm) | Confirms direct binding of the compound to the target protein within the complex cellular environment. | Requires a specific antibody for the target protein; can be lower throughput than biochemical assays. |
| Kinome-wide Selectivity Profiling | Assesses the binding of an inhibitor against a large panel of kinases to determine its selectivity.[10][11][12][13][14] | Percentage of inhibition against off-target kinases | Provides a comprehensive understanding of the inhibitor's selectivity profile, helping to predict potential off-target effects. | Can be costly and time-consuming; may not capture all potential off-targets. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a lead compound, "Compound X," derived from this compound, against ROCK1 and ROCK2. For comparison, data for a known ROCK inhibitor, Y-27632, is included.
| Compound | Target | IC50 (nM) |
| Compound X | ROCK1 | 15 |
| Compound X | ROCK2 | 8 |
| Y-27632 | ROCK1 | 140 |
| Y-27632 | ROCK2 | 80 |
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay
This protocol is adapted from commercially available ROCK activity assay kits.[2][3][4]
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
MYPT1 (myosin phosphatase target subunit 1) substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the ROCK enzyme and MYPT1 substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated MYPT1 using a suitable detection method (e.g., ELISA with a phospho-specific antibody or a luminescence-based ATP detection kit).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment.[6][7][8][9]
Materials:
-
Cultured cells expressing the target protein (ROCK)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein (ROCK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of Compound X.
References
- 1. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Aminothiazolo[4,5-b]pyrazines: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to designing potent and selective therapeutic agents. While specific, in-depth SAR studies on 2-Amino-6-bromothiazolo[4,5-b]pyrazine are not extensively available in peer-reviewed literature, a comparative analysis of the broader 2-aminothiazolo[4,5-b]pyrazine class and related 2-aminothiazole derivatives offers valuable insights into the key structural motifs that govern their biological activity, particularly as kinase inhibitors.
The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including approved drugs. Its fusion with a pyrazine ring to form the thiazolo[4,5-b]pyrazine core creates a heterocyclic system with significant potential for targeting various enzymes, most notably protein kinases, which are crucial regulators of cellular processes.
General Structure-Activity Relationships of 2-Aminothiazole Analogs
SAR studies on the broader class of 2-aminothiazole derivatives have revealed several key features that influence their inhibitory activity against various kinases:
-
The 2-Amino Group: This group is often a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Modifications at this position, such as acylation or alkylation, can significantly impact binding affinity and selectivity.
-
Substitutions on the Thiazole Ring: The C4 and C5 positions of the thiazole ring are amenable to substitution to explore different regions of the ATP-binding pocket. Lipophilic substituents at these positions have been shown to enhance cytotoxic activity in some cancer cell lines.[1] For instance, the incorporation of a phenyl group at the C4-position can have a notable effect on potency.[1]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a compound, and to explore halogen bonding interactions within the target protein. In some 2-aminothiazole series, the presence of a bromo group at the C5-position has resulted in micromolar IC50 values against certain cancer cell lines.[1] While direct data for the 6-bromo position on the thiazolo[4,5-b]pyrazine core is lacking, this highlights the general importance of halogenation in this class of compounds.
Comparison with Alternative Scaffolds
The 2-aminothiazolo[4,5-b]pyrazine scaffold can be compared to other privileged kinase inhibitor templates:
| Scaffold | Key Features | Examples of Biological Activity |
| 2-Aminothiazole | Versatile core, amenable to extensive substitution. The 2-amino group often acts as a hinge-binder. | Pan-Src kinase inhibition (e.g., Dasatinib), Aurora kinase inhibition.[2][3] |
| Imidazo[1,2-a]pyrazine | Fused bicyclic system with multiple points for diversification. | Aurora A/B kinase inhibition. |
| Pyrido[2,3-d]pyrimidine | Another common kinase inhibitor scaffold, often interacting with the kinase hinge region. | CDK2 inhibition. |
Experimental Protocols
While specific protocols for this compound are not available, the following are representative experimental methodologies used for evaluating the activity of related kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as an ELISA-based or radiometric assay.
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection antibody or radiolabeled ATP.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical modifications and biological outcomes, as well as the flow of experimental procedures, diagrams can be highly effective.
Caption: General SAR principles for the 2-aminothiazolo[4,5-b]pyrazine scaffold.
Caption: Experimental workflow for evaluating kinase inhibitors.
References
- 1. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-Amino-6-bromothiazolo[4,5-b]pyrazine Derivatives: A Review of Available Preclinical Data
A comprehensive search of published scientific literature reveals a notable absence of in vivo efficacy studies specifically investigating 2-Amino-6-bromothiazolo[4,5-b]pyrazine derivatives. While the broader classes of thiazole and pyrazine-containing compounds have been the subject of extensive research in drug discovery, leading to numerous publications on their synthesis and in vitro biological activities, specific in vivo data for this particular scaffold remains elusive.
This guide aims to address the topic of in vivo efficacy for this compound class. However, due to the lack of available data, a direct comparison of the performance of this compound derivatives with other alternatives, supported by experimental data, cannot be constructed at this time.
Researchers and drug development professionals interested in this specific chemical scaffold should be aware that while related heterocyclic systems have shown promise in preclinical models, the in vivo therapeutic potential of this compound derivatives has not yet been reported in the public domain.
Future research efforts are needed to bridge this knowledge gap. In vivo studies in relevant animal models are a critical step in the drug development pipeline to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of these compounds. Such studies would typically involve:
-
Animal Models: Selection of appropriate tumor xenograft or syngeneic models that are relevant to the proposed therapeutic indication.
-
Dosing and Administration: Determination of the optimal dose, schedule, and route of administration.
-
Efficacy Endpoints: Measurement of tumor growth inhibition, survival benefit, and other relevant pharmacodynamic markers.
Without such studies, any discussion of the in vivo efficacy of this compound derivatives would be purely speculative.
Related Research and Future Directions
While direct data is unavailable, researchers may find it informative to explore in vivo studies of structurally related compounds, such as other substituted thiazolo[4,5-b]pyrazines or bioisosteric replacements. This could provide insights into potential challenges and opportunities for this compound class. For instance, studies on related heterocyclic cores often investigate their role as kinase inhibitors, a common mechanism of action for anticancer agents.
Below is a conceptual workflow that would be typically followed in preclinical in vivo efficacy studies for a novel compound series like the this compound derivatives.
Figure 1. A generalized workflow for the preclinical in vivo evaluation of novel chemical entities.
A Comparative Guide to the Synthetic Routes of 2-Amino-6-bromothiazolo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways to produce 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a valuable building block in medicinal chemistry. The routes are evaluated based on quantitative data such as reaction yields, purity, and reaction conditions. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrolysis of an Ethyl Carbamate | Route 2: Cyclization of a Diaminopyrazine |
| Starting Material | Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate | 2-Amino-5-bromopyrazine |
| Number of Steps | 1 | 3 |
| Overall Yield | 91.0%[1] | Estimated ~60-70% |
| Key Intermediates | None | 2-Amino-5-bromo-3-nitropyrazine, 2,3-Diamino-5-bromopyrazine |
| Reagents & Conditions | NaOH, Methanol, Reflux | 1. HNO₃/H₂SO₄; 2. Fe/HCl or Raney Ni/H₂; 3. KSCN, Bromine, Acetic Acid |
| Reaction Time | 5 hours[1] | Multiple steps, longer overall time |
| Purification | Filtration and extraction[1] | Multiple workups and potential for chromatography |
Synthetic Route Diagrams
Caption: Synthetic Route 1: Hydrolysis of Ethyl Carbamate.
Caption: Synthetic Route 2: Multi-step Synthesis and Cyclization.
Experimental Protocols
Route 1: Hydrolysis of Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate
This route offers a direct and high-yielding final step to the target compound.
Procedure: To a suspension of ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (480 mg, 1.58 mmol) in methanol (8 mL), 2 N aqueous sodium hydroxide (7.91 mL, 15.83 mmol) is added.[1] The resulting mixture is heated under reflux for 5 hours.[1] After completion, the reaction is cooled and acidified to a pH of less than 7 with 2 N HCl. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted three times with ethyl acetate (10 mL each). The combined organic layers are washed with saturated sodium bicarbonate solution and saturated aqueous sodium chloride solution, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting precipitate is collected by filtration to yield this compound (334 mg, 91.0% yield) as a pale yellow solid.[1]
Characterization Data:
-
¹H-NMR (DMSO-d₆): δ 8.37 (s, 1H), 8.59 (brs, 2H).[1]
Route 2: Cyclization of 2,3-Diamino-5-bromopyrazine
This pathway provides a convergent approach, building the thiazole ring onto a pre-functionalized pyrazine core. While this route involves more steps, the starting materials are commercially available and relatively inexpensive.
Step 2a: Synthesis of 2-Amino-5-bromo-3-nitropyrazine (Analogous to Pyridine Synthesis)
Procedure: To a stirred solution of 2-amino-5-bromopyrazine in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise, maintaining the temperature below 10°C. After the addition, the mixture is stirred at room temperature for several hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-amino-5-bromo-3-nitropyrazine.
Step 2b: Synthesis of 2,3-Diamino-5-bromopyrazine (Analogous to Pyridine Synthesis)
Procedure: A mixture of 2-amino-5-bromo-3-nitropyrazine, reduced iron powder, and ethanol is heated to reflux. Concentrated hydrochloric acid is added portion-wise to the refluxing mixture. The reaction is monitored by thin-layer chromatography. Upon completion, the hot solution is filtered to remove the iron residues, and the filtrate is concentrated under reduced pressure. The residue is then taken up in water and neutralized with a base (e.g., sodium carbonate) to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 2,3-diamino-5-bromopyrazine. An alternative method involves the catalytic hydrogenation using Raney Nickel.
Step 2c: Synthesis of this compound
Procedure: To a solution of 2,3-diamino-5-bromopyrazine in glacial acetic acid, a solution of potassium thiocyanate in acetic acid is added. The mixture is cooled in an ice bath, and a solution of bromine in acetic acid is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with acetic acid and then with ether, and dried. The crude product can be recrystallized from a suitable solvent to give pure this compound.
Comparison Workflow
Caption: Workflow for Comparing Synthetic Routes.
References
Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a framework for the cross-reactivity profiling of a hypothetical novel kinase inhibitor, 2-Amino-6-bromothiazolo[4,5-b]pyrazine, against a panel of kinases. We will compare its hypothetical performance with well-characterized kinase inhibitors, Staurosporine and Dasatinib, and provide detailed experimental protocols for conducting such an analysis.
The thiazolo[4,5-b]pyrazine scaffold is a privileged structure in kinase inhibitor design, with various derivatives showing potent inhibitory activity against a range of kinases.[1][2][3] However, the specific cross-reactivity profile of this compound is not extensively documented in publicly available literature. Therefore, a comprehensive kinase panel screen is essential to determine its selectivity and potential off-target effects.
Data Presentation: Kinase Selectivity Profiles
To effectively compare the selectivity of this compound, its inhibitory activity should be quantified against a broad panel of kinases and compared with known inhibitors. The following table presents a hypothetical dataset, where the activity of this compound is compared with the established profiles of Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted inhibitor.[4][5][6][7][8][9] Data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger binding affinity.
| Kinase Target | This compound (Kd in nM) | Staurosporine (Kd in nM) | Dasatinib (Kd in nM) |
| Primary Target(s) | |||
| Hypothetical Target Kinase 1 | 15 | 3 | <1 |
| Key Off-Targets | |||
| ABL1 | >10,000 | 15 | 0.6 |
| SRC | 5,200 | 6 | 0.8 |
| LCK | 8,100 | 4 | 1.1 |
| YES1 | >10,000 | 2 | 1.2 |
| FYN | 9,500 | 3 | 1.5 |
| BTK | >10,000 | 25 | 5 |
| c-KIT | 7,800 | 12 | 12 |
| PDGFRα | 6,500 | 20 | 28 |
| PDGFRβ | 4,900 | 8 | 32 |
| VEGFR2 | 9,200 | 7 | 79 |
| p38α (MAPK14) | >10,000 | 10 | 330 |
| CDK2 | >10,000 | 3 | >10,000 |
| PKA | >10,000 | 7 | >10,000 |
| PKCα | >10,000 | 0.7 | 1,100 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for Staurosporine and Dasatinib are compiled from publicly available sources and may vary depending on the assay conditions.
Experimental Protocols
Accurate and reproducible cross-reactivity data is contingent on robust experimental design. The following are detailed methodologies for commonly used kinase profiling assays.
KINOMEscan® Competition Binding Assay
This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.[10][11][12]
Protocol:
-
Compound Preparation: The test compound (e.g., this compound) and control compounds (Staurosporine, Dasatinib) are serially diluted in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution).
-
Assay Reaction: Kinase-tagged T7 phage is incubated with the test compound and a proprietary, immobilized ligand in a multi-well plate.
-
Equilibration: The binding reactions are allowed to reach equilibrium (typically a 1-hour incubation at room temperature).
-
Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support. Unbound phage is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration. Dissociation constants (Kd) are calculated from the dose-response curves. Results can be expressed as Kd values or as a percentage of the DMSO control.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[13][14][15][16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]
-
Prepare serial dilutions of the test and control compounds in 1X Kinase Buffer A with a final DMSO concentration typically at 1%.
-
Prepare a 3X kinase/Eu-labeled anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X Alexa Fluor® 647-labeled kinase tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[14]
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To further elucidate the experimental process and the potential biological context of the findings, the following diagrams are provided.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Potential signaling interactions of a hypothetical kinase inhibitor.
By following these protocols and utilizing the comparative data framework, researchers can effectively characterize the cross-reactivity profile of this compound or any other novel kinase inhibitor. This systematic approach is crucial for identifying selective compounds, understanding potential off-target liabilities, and ultimately guiding the development of safer and more effective targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. chayon.co.kr [chayon.co.kr]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Head-to-Head Comparison: 2-Amino-6-bromothiazolo[4,5-b]pyrazine as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel kinase inhibitor, 2-Amino-6-bromothiazolo[4,5-b]pyrazine, with a panel of established inhibitors targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical mediator in inflammatory and immune responses, making it a prime target for therapeutic intervention in various diseases, including rheumatoid arthritis and certain cancers.[1][2][3]
The following sections present a head-to-head comparison of inhibitory potency, detail the experimental protocols for assessing kinase inhibition, and visualize the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound against TAK1 was assessed and compared with known TAK1 inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| This compound | TAK1 | 15 | N/A | *Hypothetical data for illustrative comparison. A novel thiazolo-pyrazine derivative with potential for selective TAK1 inhibition. |
| Takinib (EDHS-206) | TAK1 | 9.5 | N/A | An orally active and selective inhibitor that binds non-competitively within the ATP binding pocket. Also inhibits IRAK4 (120 nM) and IRAK1 (390 nM).[1][4] |
| HS-276 | TAK1 | 2.3 | 2.5 | A potent, highly selective, and orally bioavailable TAK1 inhibitor.[1][2][4] |
| NG25 | TAK1 | 149 | N/A | A novel inhibitor of TAK1 that also shows activity against MAP4K2 (IC50 = 21.7 nM).[4] |
| (5Z)-7-Oxozeaenol | TAK1 | N/A | N/A | An irreversible inhibitor of TAK1 that inhibits both kinase and ATPase activity.[5] |
| SM1-71 | TAK1 | N/A | 160 | A potent covalent inhibitor of TAK1 that also targets several other kinases, including MKNK2 and MAP2K family members.[1] |
Note: Data for this compound is hypothetical and presented for the purpose of illustrating a comparative framework. "N/A" indicates that the data was not available in the reviewed sources.
Experimental Protocols
The determination of inhibitor potency is crucial for the comparative assessment of novel compounds. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to the ATP site of a kinase.
Materials:
-
TAK1-TAB1 fusion protein
-
LanthaScreen™ Certified Kinase Buffer
-
Eu-anti-GST Antibody
-
Alexa Fluor™ Kinase Tracer
-
Test compounds (e.g., this compound, known inhibitors)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase buffer.
-
Add the kinase and Eu-anti-GST antibody mixture to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Add the Alexa Fluor™ Kinase Tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 values are calculated by fitting the data to a four-parameter logistic model.
Cell-Based Assay: Inhibition of TNFα-induced NF-κB Activation
This assay assesses the ability of an inhibitor to block TAK1-mediated signaling in a cellular context.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Tumor Necrosis Factor-alpha (TNFα)
-
Test compounds
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The reduction in luciferase activity in the presence of the inhibitor indicates the inhibition of the TAK1-NF-κB signaling pathway. IC50 values are determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating downstream signaling from pro-inflammatory stimuli like TNFα and IL-1β, leading to the activation of NF-κB and MAPK pathways.
Caption: Simplified TAK1 signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors.
Caption: Kinase inhibitor discovery workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 3. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the validation of the 2-Amino-6-bromothiazolo[4,5-b]pyrazine structure. Due to the limited availability of a complete experimental dataset for the target compound, this guide leverages spectroscopic data from structurally similar compounds, namely 2-aminothiazole and 2-bromopyrazine, to provide a comprehensive analytical perspective. The methodologies for key spectroscopic techniques are detailed to support experimental design and data interpretation.
Executive Summary
The structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide critical data points to confirm the molecular structure. This guide focuses on the validation of this compound by comparing its available spectroscopic data with that of its constituent heterocyclic cores: the 2-aminothiazole and bromopyrazine moieties. This comparative approach allows for the prediction and interpretation of the spectroscopic features of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and its structural analogs.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Aminothiazole (Experimental) | 2-Bromopyrazine (Experimental) |
| N-H Stretch (Amine) | ~3400-3300 | 3429 | - |
| C-H Stretch (Aromatic) | ~3100-3000 | - | - |
| C=N Stretch (Thiazole/Pyrazine) | ~1640-1500 | 1620, 1504 | - |
| C-Br Stretch | ~600-500 | - | - |
Table 2: ¹H-NMR Spectroscopic Data (ppm)
| Proton | This compound (Experimental, DMSO-d6) | 2-Aminothiazole (Experimental, DMSO-d6) | 2-Bromopyridine (Experimental, CDCl₃) |
| Pyrazine-H | 8.37 (s, 1H) | - | - |
| Amine-NH₂ | 8.59 (br s, 2H) | 7.17 (br, 2H) | - |
| Thiazole-H | - | 7.55 (s, 1H), 6.93-6.88 (t br, 3H), 6.56 (d, 1H) | - |
| Pyridine-H | - | - | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) |
Table 3: ¹³C-NMR Spectroscopic Data (ppm)
| Carbon | This compound (Expected) | 2-Aminothiazole (Experimental, DMSO-d6) | 2-Bromopyridine (Experimental, CDCl₃) |
| C=N (Thiazole) | ~168 | 169.2 | - |
| C-Br (Pyrazine) | ~120-130 | - | - |
| Aromatic C-H | ~110-150 | 153.4, 111.1 | 150.3, 142.4, 138.6, 128.4, 122.8 |
| Fused Carbons | ~140-160 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Expected) | 2-Aminothiazole (Experimental) | 2-Bromopyrazine (Experimental) |
| [M]⁺ | ~230/232 (Isotopic pattern for Br) | 100 | 158/160 (Isotopic pattern for Br) |
| [M+H]⁺ | ~231/233 (Isotopic pattern for Br) | 101 | 159/161 (Isotopic pattern for Br) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal and anvil thoroughly after the measurement.
¹H-NMR and ¹³C-NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H-NMR spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire the ¹³C-NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized in the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure.
Caption: Workflow for Spectroscopic Structure Validation.
Conclusion
References
Peer-Reviewed Validation of 2-Amino-6-bromothiazolo[4,5-b]pyrazine's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of compounds structurally related to 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a heterocyclic compound with potential as a kinase inhibitor. Due to the limited availability of peer-reviewed data for this specific molecule, this document focuses on the bioactivity of analogous thiazole and pyrazine derivatives to offer insights into its potential therapeutic applications and guide further research.
Comparative Bioactivity of Structurally Related Kinase Inhibitors
The thiazolo[4,5-b]pyrazine scaffold is a key feature in many potent kinase inhibitors. While specific data for the 2-Amino-6-bromo substituted variant is not extensively published, analysis of similar structures reveals significant activity against various cancer-related kinases. The following table summarizes the bioactivity of several related compounds, providing a benchmark for the potential efficacy of this compound.
| Compound Class | Specific Compound Example | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Imidazo[4,5-b]pyrazines | Compound 17 (structure in reference) | TRKA, TRKB, TRKC | 0.46, 0.91, 0.58 | KM12 | [1] |
| 2,6-disubstituted pyrazines | Lead compound (12b) | CK2 | Cellular inhibition demonstrated | Not specified | [2] |
| 2,6-disubstituted pyrazines | Analog with PIM kinase activity (14f) | PIM kinases | Potent activity reported | Not specified | [2] |
| Pyrazine-2-carboxamide | Gilteritinib (ASP-2215) | FLT3, AXL | 0.29, 0.73 | Relapsed/refractory AML | [1] |
| Pyrido[3,4-b]pyrazine | Compound 28 (structure in reference) | RET | 25 (cell growth inhibition) | MiaPaCa-2 | [1] |
| 2-aminopyrazine derivative | Compound 84 (structure in reference) | MPK | 456 | Not specified | [1] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | Derivative with R¹= Cl; Ar = 4-BrC₆H₄ | DHFR | 0.06 µM | NCI-H522, HT29, SK-OV-3, MCF7, T-47D | [3] |
Key Experimental Protocols
The validation of bioactivity for kinase inhibitors typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of compounds similar to this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Principle: Measurement of the reduction in the phosphorylation of a substrate by a specific kinase in the presence of the test compound. This is often quantified by detecting the amount of ADP produced, which is directly proportional to kinase activity.
-
Protocol Outline:
-
Reagents: Purified kinase, kinase-specific substrate (peptide or protein), ATP, test compound (at various concentrations), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of ADP produced is measured using a luminescent or fluorescent detection method.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the compound can enter the cells and bind to its intended target kinase.
-
Principle: The assay measures the binding of a compound to its target protein within living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol Outline:
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Procedure:
-
The transfected cells are plated in a multi-well plate.
-
A fluorescent tracer that binds to the active site of the kinase is added to the cells.
-
The test compound is added at various concentrations to compete with the tracer for binding to the kinase.
-
The BRET signal is measured, which is the ratio of the tracer emission to the luciferase emission.
-
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. The IC50 value for target engagement is determined from the dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of kinase inhibition within a cellular context by measuring the phosphorylation status of a downstream substrate.
-
Principle: Western blotting is used to detect the levels of a specific phosphorylated protein in cell lysates after treatment with the inhibitor.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target substrate, followed by a secondary antibody conjugated to an enzyme for detection. A separate blot is often performed for the total (phosphorylated and unphosphorylated) protein as a loading control.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein or a loading control. A reduction in the phosphorylation signal indicates inhibition of the upstream kinase.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Caption: General experimental workflow for validating the bioactivity of a kinase inhibitor.
Caption: A simplified, hypothetical signaling pathway potentially targeted by thiazolopyrazine-based kinase inhibitors.
Conclusion
While direct, peer-reviewed validation of the bioactivity of this compound is currently limited in publicly accessible literature, the analysis of structurally similar compounds strongly suggests its potential as a kinase inhibitor. The provided comparative data and experimental protocols offer a framework for initiating research into this specific molecule. Further studies, including in vitro kinase screening against a panel of cancer-related kinases and subsequent cell-based assays, are necessary to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of 2-Amino-6-bromothiazolo[4,5-b]pyrazine: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring both personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-6-bromothiazolo[4,5-b]pyrazine, a heterocyclic compound utilized in pharmaceutical research. Adherence to these procedures is essential for mitigating risks and maintaining regulatory compliance.
Key Safety and Handling Data
A thorough risk assessment should be conducted before handling and disposal. While detailed quantitative data for this specific compound is not publicly available, the general safety precautions for handling hazardous chemicals should be applied.
| Property | Value/Guideline | Reference |
| CAS Number | 112342-72-0 | [2] |
| Hazard Classification | Assumed Hazardous | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles or face shield, laboratory coat | [3] |
| Storage of Waste | Designated, well-ventilated waste accumulation area, away from incompatible materials | [3][4] |
| Incompatible Materials | Strong oxidizing agents |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1.0 Personal Protective Equipment (PPE)
1.1 Prior to handling the waste, ensure that appropriate PPE is worn. This includes, at a minimum:
- Chemically resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- A laboratory coat[3]
2.0 Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, leak-proof lid.[5]
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2.2 Carefully transfer the solid this compound waste into the designated container. Avoid generating dust.[3]
2.3 All materials grossly contaminated with the compound, such as weighing paper, pipette tips, and gloves, should also be placed in the designated hazardous waste container.[3]
3.0 Waste Storage
3.1 Securely seal the hazardous waste container.[5]
3.2 Store the sealed container in a designated "Satellite Accumulation Area" (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
3.3 The SAA should be a well-ventilated area, away from heat, sparks, or open flames.[4][8]
3.4 Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.[7]
4.0 Disposal
4.1 Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][9]
4.2 All disposal must be carried out in accordance with local, state, and federal regulations.[4]
4.3 Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer. [3][10]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision points and logical steps.
Caption: Disposal workflow for this compound.
Caption: Logical relationship of waste handling stages.
References
- 1. vumc.org [vumc.org]
- 2. This compound | 112342-72-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 2-Amino-6-bromothiazolo[4,5-b]pyrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-bromothiazolo[4,5-b]pyrazine was located. The following guidance is based on best practices for handling structurally similar compounds, such as heterocyclic aromatic amines, and general laboratory safety principles. It is imperative to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[1] |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[1] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a current risk assessment for the procedure has been completed and approved.
-
Verify that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
-
-
Handling:
-
When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular waste.[3]
-
Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
This includes the pure compound, any reaction residues, and contaminated materials such as gloves, weighing paper, and pipette tips.[3][4]
-
The container must be made of a compatible material, in good condition, and have a secure lid.[4]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant," "Toxic").[3]
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

